6-(Trifluoromethyl)pyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGKPOIZPTXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617044 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887583-52-0 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonitrile
CAS Number: 887583-52-0
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyridine-2-carbonitrile, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data.
Chemical and Physical Properties
This compound is a solid organic compound characterized by a pyridine ring substituted with a trifluoromethyl group at the 6-position and a nitrile group at the 2-position.[1] The presence of the trifluoromethyl group significantly influences the molecule's properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in medicinal chemistry.[1] The nitrile group provides a versatile handle for a variety of chemical transformations.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 887583-52-0 | [2] |
| Molecular Formula | C₇H₃F₃N₂ | [1][2] |
| Molecular Weight | 172.11 g/mol | [2] |
| Appearance | Colorless or light yellow solid | [3] |
| Melting Point | 77-78 °C | [3] |
| Boiling Point | 148-149 °C | [3] |
| Density | 1.44 g/cm³ | [3] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dimethylformamide. Slightly soluble in water (3.6 g/L at 25 °C). | [2][3] |
Synthesis and Experimental Protocols
General Synthesis Pathway
A common method for the synthesis of trifluoromethylpyridines involves the construction of the pyridine ring from a trifluoromethyl-containing building block or through the modification of a pre-existing pyridine ring.[4] For this compound, a plausible synthetic route involves two main steps:
-
Introduction of the Trifluoromethyl Group: This can be achieved by reacting a suitable pyridine precursor with a trifluoromethylating agent.
-
Cyanation: Introduction of the nitrile group at the 2-position of the pyridine ring.
A described preparation method involves the reaction of 2-pyridinethione with trifluoromethylmagnesium iodide to generate a 6-trifluoromethylpyridine lithium salt.[3] This intermediate then reacts with a cyanide source, such as hydrocyanic acid, to yield the final product.[3]
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and nitrile groups. |
| ¹³C NMR | Six distinct signals are expected for the carbon atoms of the pyridine ring and the nitrile group. The carbon of the CF₃ group will show a characteristic quartet due to C-F coupling. |
| FTIR | A sharp absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration. Strong absorption bands in the 1350-1150 cm⁻¹ region corresponding to the C-F stretching vibrations of the trifluoromethyl group. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 172.11. |
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][4]
Role in Drug Discovery
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance several key properties of a drug candidate, including:
-
Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body.[1]
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets.[1]
Derivatives of trifluoromethylpyridines have been investigated for a range of biological activities, including as kinase inhibitors.[4]
Logical Relationship of Physicochemical Properties to Biological Activity:
Caption: The key functional groups of the molecule and their contribution to its utility.
Agrochemical Applications
Trifluoromethylpyridine derivatives are also prominent in the agrochemical sector, forming the core of several herbicides, fungicides, and insecticides.[4] The enhanced stability and biological activity conferred by the trifluoromethyl group are advantageous in developing effective crop protection agents.
Safety and Handling
This compound is considered to have acute toxicity if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: Hazard Information
| Hazard | GHS Classification |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) |
Conclusion
This compound is a chemical compound of significant interest to the scientific research community, particularly in the fields of drug discovery and agrochemical development. Its unique combination of a reactive nitrile handle and the beneficial properties imparted by the trifluoromethyl group makes it a valuable building block for the synthesis of novel, high-performance molecules. Further research into its specific biological activities and the development of detailed, scalable synthetic protocols will undoubtedly expand its applications.
References
- 1. CAS 887583-52-0: this compound [cymitquimica.com]
- 2. CAS # 887583-52-0, this compound, 6-(Trifluoromethyl)picolinonitrile - chemBlink [chemblink.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-2-carbonitrile, also known as 6-(trifluoromethyl)picolinonitrile, is a fluorinated pyridine derivative with the chemical formula C₇H₃F₃N₂.[1][2] This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[2] The presence of the trifluoromethyl group at the 6-position significantly influences its chemical properties, enhancing its lipophilicity and metabolic stability, while the carbonitrile group at the 2-position provides a versatile handle for further chemical modifications.[2] This guide provides a comprehensive overview of the known physical properties of this compound, intended to assist researchers in its handling, characterization, and application.
Core Physical and Chemical Properties
The physical properties of this compound have been reported from various sources. It is important to note that many of the available data points are predicted values derived from computational models, such as those from Advanced Chemistry Development (ACD/Labs) Software.[1] Experimental data may vary.
| Property | Value | Source (Citation) |
| Molecular Formula | C₇H₃F₃N₂ | [1][2][3] |
| Molecular Weight | 172.11 g/mol | [1][3] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 77-78°C | [6] |
| Boiling Point | 208.6 ± 35.0 °C (Predicted) | [1][4] |
| 148-149°C | [6] | |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [1][4] |
| 1.44 g/cm³ | [6] | |
| Solubility | Slightly soluble in water (3.6 g/L at 25°C, Calculated) | [1] |
| Soluble in organic solvents such as ethanol, ether, and dimethylformamide. | [6] | |
| pKa | -5.00 ± 0.12 (Predicted) | [4] |
| Flash Point | 80.0 ± 25.9 °C (Calculated) | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. The majority of the quantitative data cited above are predicted values from computational software.[1][4] However, standard laboratory procedures for determining these key physical constants are well-established.
General Methodologies:
-
Melting Point Determination: The melting point of a solid compound like this compound is typically determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Boiling Point Determination: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For small quantities, methods like the Siwoloboff method can be employed.
-
Density Measurement: The density of a solid can be determined using a pycnometer or by the displacement method, where the volume of a known mass of the substance is measured by its displacement of a liquid in which it is insoluble.
-
Solubility Analysis: To determine solubility, a saturated solution of the compound is prepared in a specific solvent at a given temperature. The concentration of the solute in the saturated solution is then measured, often by gravimetric analysis after evaporation of the solvent or by spectroscopic methods.
-
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is then calculated from the titration curve.
Synthesis and Chemical Relationships
While this document focuses on physical properties, understanding the synthetic context of this compound is valuable for researchers. The compound is often used as an intermediate in more complex organic syntheses.[2][6] A general preparation method involves the reaction of 2-pyridinethanone with a trifluoromethylating agent, followed by cyanation.[6]
Below is a conceptual workflow illustrating a synthetic approach to this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Conclusion
This compound is a solid, white to off-white compound with a molecular weight of 172.11 g/mol .[1][3][4][5] Its physical properties, including a melting point of around 77-78°C and a predicted boiling point in the range of 208.6 ± 35.0 °C, make it suitable for a variety of synthetic applications.[1][4][6] Its low solubility in water and good solubility in common organic solvents are important considerations for reaction and purification procedures.[1][6] The data presented in this guide, though largely based on predicted values, provide a solid foundation for researchers working with this important chemical intermediate. Experimental verification of these properties is recommended for applications requiring high precision.
References
- 1. CAS # 887583-52-0, this compound, 6-(Trifluoromethyl)picolinonitrile - chemBlink [chemblink.com]
- 2. CAS 887583-52-0: this compound [cymitquimica.com]
- 3. 2-Cyano-6-(trifluoromethyl)pyridine | C7H3F3N2 | CID 21696618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 887583-52-0 [amp.chemicalbook.com]
- 5. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These features make it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the structural formula, chemical properties, and synthetic approaches for this compound, tailored for researchers and professionals in the field of drug development.
Structural Formula and Chemical Properties
The structural formula of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 6-position and a nitrile group at the 2-position.
digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];
edge [fontname="sans-serif", fontsize=12, color="#202124"];
// Atom nodes
N1 [label="N", pos="0,0!"];
C2 [label="C", pos="1.2,0.7!"];
C3 [label="C", pos="1.2,2.1!"];
C4 [label="C", pos="0,2.8!"];
C5 [label="C", pos="-1.2,2.1!"];
C6 [label="C", pos="-1.2,0.7!"];
C7 [label="C", pos="2.4,0!"];
N8 [label="N", pos="3.4,-0.6!"];
C9 [label="C", pos="-2.4,0!"];
F1 [label="F", pos="-2.4,-1.2!"];
F2 [label="F", pos="-3.4,0.6!"];
F3 [label="F", pos="-3.4,-0.6!"];
// Bond edges
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C2 -- C7 [style=solid];
C7 -- N8 [style=triple];
C6 -- C9;
C9 -- F1;
C9 -- F2;
C9 -- F3;
// Double bonds in the ring
edge [style=double];
C2--C3;
C4--C5;
C6--N1;
}
Caption: A generalized experimental workflow for chemical synthesis.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group can enhance binding affinity to biological targets and improve metabolic stability, while the nitrile group can serve as a handle for further chemical modifications or participate in key interactions with target proteins.
Although specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of trifluoromethylpyridine derivatives has been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators in areas such as oncology and infectious diseases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its synthesis, while not detailed in readily accessible literature, is conceptually straightforward, involving key steps of trifluoromethylation and cyanation. The unique properties conferred by the trifluoromethyl and nitrile groups make it an attractive scaffold for further chemical exploration and drug design. Researchers working with this compound should adhere to strict safety protocols and can leverage its chemical reactivity to generate novel molecules with desired biological activities.
Synthesis of 6-(Trifluoromethyl)pyridine-2-carbonitrile from Picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for the preparation of 6-(Trifluoromethyl)pyridine-2-carbonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-picoline. The synthesis involves a multi-step process encompassing trifluoromethylation, halogenation, and cyanation. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.
Synthetic Strategy Overview
The synthesis of this compound from 2-picoline can be strategically divided into three key stages:
-
Trifluoromethylation of the Picoline Methyl Group: The initial step involves the conversion of the methyl group of 2-picoline into a trifluoromethyl group. This is typically achieved through a two-step process of exhaustive chlorination to form 2-(trichloromethyl)pyridine, followed by a halogen exchange reaction (fluorination) to yield 2-(trifluoromethyl)pyridine.
-
Regioselective Halogenation of the Pyridine Ring: To introduce a functional group at the 6-position, a regioselective halogenation of the 2-(trifluoromethyl)pyridine intermediate is necessary. This guide will focus on the bromination to yield 6-bromo-2-(trifluoromethyl)pyridine, a versatile intermediate for subsequent cross-coupling or substitution reactions.
-
Cyanation of the Halogenated Intermediate: The final step involves the introduction of the nitrile functionality at the 6-position via a cyanation reaction of the 6-bromo-2-(trifluoromethyl)pyridine intermediate.
An alternative approach for the introduction of the cyano group involves the formation of an amino intermediate followed by a Sandmeyer reaction. This route consists of the nitration of 2-(trifluoromethyl)pyridine, reduction of the nitro group to an amine, and subsequent diazotization and cyanation.
This guide will primarily focus on the direct halogenation and cyanation route due to its more straightforward nature.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations and analogous procedures found in the scientific literature.
Synthesis of 2-(Trichloromethyl)pyridine
The first step involves the radical chlorination of 2-picoline.
Reaction:
Procedure:
In a reaction vessel equipped with a reflux condenser, a mechanical stirrer, a gas inlet, and a thermometer, 2-picoline is dissolved in a suitable inert solvent such as carbon tetrachloride. A radical initiator, for example, azobisisobutyronitrile (AIBN), is added. The reaction mixture is heated to reflux, and chlorine gas is bubbled through the solution while being irradiated with a UV lamp. The reaction is monitored by gas chromatography (GC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-(trichloromethyl)pyridine.
Synthesis of 2-(Trifluoromethyl)pyridine
The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction.
Reaction:
Procedure:
The fluorination of 2-(trichloromethyl)pyridine can be performed using various fluorinating agents, with hydrogen fluoride (HF) being a common choice in industrial settings.[1] In a laboratory setting, a milder fluorinating agent like antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5) (Swarts reaction) can be employed.
In a suitable pressure-resistant reaction vessel (e.g., a stainless-steel autoclave), 2-(trichloromethyl)pyridine is mixed with a stoichiometric excess of anhydrous hydrogen fluoride or a mixture of SbF3 and a catalytic amount of SbCl5. The vessel is sealed, and the mixture is heated. The reaction temperature and pressure are critical parameters and need to be carefully controlled. Typical conditions can range from 150°C to 250°C and pressures from 5 to 1200 psig.[1] The reaction progress can be monitored by analyzing aliquots of the reaction mixture. After the reaction is complete, the vessel is cooled, and the excess HF is carefully vented. The reaction mixture is then poured onto ice and neutralized with a base (e.g., potassium hydroxide). The organic product is extracted with a suitable solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting 2-(trifluoromethyl)pyridine is purified by distillation.
Synthesis of 6-Bromo-2-(trifluoromethyl)pyridine
The regioselective bromination of 2-(trifluoromethyl)pyridine at the 6-position is a crucial step.
Reaction:
Procedure:
One effective method for the selective bromination at the 6-position is through directed ortho-lithiation followed by quenching with a bromine source.[2]
To a solution of 2-(trifluoromethyl)pyridine in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) at a low temperature (-78 °C) under an inert atmosphere (e.g., argon), a strong lithium base such as n-butyllithium is added dropwise. The reaction mixture is stirred at this temperature for a period to allow for the formation of the lithiated intermediate. A solution of an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine, in the same solvent is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-bromo-2-(trifluoromethyl)pyridine.
Synthesis of this compound
The final step is the introduction of the cyano group.
Reaction:
Procedure (Rosenmund-von Braun reaction):
In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, 6-bromo-2-(trifluoromethyl)pyridine is mixed with copper(I) cyanide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a high temperature (typically in the range of 150-200 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical yields for analogous reactions found in the literature. It is important to note that the yields for the specific synthesis of this compound may vary depending on the exact reaction conditions and scale.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| Chlorination | 2-Picoline | 2-(Trichloromethyl)pyridine | Cl2, AIBN, CCl4, reflux | 70-85 |
| Fluorination | 2-(Trichloromethyl)pyridine | 2-(Trifluoromethyl)pyridine | HF, catalyst, high T & P | 60-80 |
| Bromination | 2-(Trifluoromethyl)pyridine | 6-Bromo-2-(trifluoromethyl)pyridine | n-BuLi, THF, -78°C; then NBS | 50-70 |
| Cyanation | 6-Bromo-2-(trifluoromethyl)pyridine | This compound | CuCN, DMF, 150-200°C | 60-80 |
Visualization of the Synthetic Workflow
The overall synthetic pathway from 2-picoline to this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative and well-established method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[3] This would involve the following sequence starting from 2-(trifluoromethyl)pyridine:
-
Nitration: Introduction of a nitro group at the 6-position of 2-(trifluoromethyl)pyridine.
-
Reduction: Reduction of the nitro group to an amine to form 6-amino-2-(trifluoromethyl)pyridine. This compound is commercially available, which could make this route attractive.[4]
-
Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the amino group to a diazonium salt, followed by reaction with a cyanide source, typically copper(I) cyanide, to yield the final product.[3]
The workflow for this alternative route is presented below.
Caption: Alternative synthetic route via the Sandmeyer reaction.
This technical guide provides a foundational understanding of the synthesis of this compound from 2-picoline. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and agrochemical development. The choice of synthetic route will depend on factors such as available starting materials, scale of the reaction, and safety considerations.
References
Chapter 1: The Challenge of Direct Electrophilic Trifluoromethylation
An In-Depth Technical Guide to the Trifluoromethylation of 2-Cyanopyridine: Strategies and Protocols
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the methodologies for the trifluoromethylation of 2-cyanopyridine. Given the significant electron-deficient nature of the 2-cyanopyridine ring system, direct electrophilic C-H trifluoromethylation is exceptionally challenging. This document focuses on the prevailing and most effective strategies that leverage pyridine ring activation to achieve this transformation, alongside a discussion of alternative radical-based methods.
The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, its installation onto electron-deficient aromatic systems like pyridine is a formidable synthetic challenge. The pyridine nitrogen acts as an electron sink, deactivating the ring towards electrophilic aromatic substitution. This effect is compounded by the presence of a strongly electron-withdrawing cyano (-CN) group at the C2 position, which further reduces the nucleophilicity of the C-H bonds.
Consequently, direct attack by an electrophilic trifluoromethylating agent ("CF₃⁺") is energetically unfavorable, leading to low or no yield under standard conditions. Successful strategies, therefore, must first enhance the ring's reactivity through a temporary activation step.
The Chemical Reactivity of Trifluoromethylpyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group onto a pyridine ring profoundly alters its chemical reactivity and physical properties, making trifluoromethylpyridines a cornerstone in modern medicinal chemistry and agrochemical development. The strong electron-withdrawing nature of the -CF3 group significantly influences the electron density of the pyridine ring, enhancing its susceptibility to certain reactions while deactivating it towards others. This guide provides a comprehensive overview of the chemical reactivity of trifluoromethylpyridines, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in their synthetic endeavors.
Synthesis of Trifluoromethylpyridines
The preparation of trifluoromethylpyridines can be broadly categorized into three main strategies: halogen exchange, cyclocondensation reactions using trifluoromethylated building blocks, and direct trifluoromethylation.
Halogen Exchange (Halex) Reactions
One of the most common industrial methods for synthesizing trifluoromethylpyridines involves the fluorination of trichloromethylpyridines. This is typically achieved by reacting a (trichloromethyl)pyridine with hydrogen fluoride (HF) or other fluorinating agents.[1] Key intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), are often produced via this route.[2]
Table 1: Synthesis of Trifluoromethylpyridines via Halogen Exchange
| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF, HgO, -20°C to 35°C, 22 h | >98% selectivity | [No specific citation found for this exact protocol] |
| 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Anhydrous KF, CTAB, DMSO, reflux, 5-7 h | Not specified | [3] |
| 3-Methylpyridine (multi-step) | 2-Chloro-5-(trifluoromethyl)pyridine | 1. N-oxidation, 2. Benzoyl chloride, 3. Cl2, 4. KF/CTAB | Not specified | [3] |
Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
-
To a polyethylene reactor, add 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride.
-
Control the temperature at –20 °C and slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.
-
Stir the reaction for approximately 22 hours until the system appears gray-white.
-
Filter the reaction mixture.
-
Neutralize the filtrate with sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 2,3-dichloro-5-trifluoromethylpyridine.
Cyclocondensation Reactions
This "bottom-up" approach involves constructing the pyridine ring from smaller, trifluoromethyl-containing building blocks. Common starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2] This method offers great flexibility in introducing various substituents onto the pyridine ring.
Table 2: Synthesis of Trifluoromethylpyridines via Cyclocondensation
| CF3 Building Block | Co-reactant | Product | Reagents & Conditions | Yield (%) | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Intermediate for Dithiopyr/Thiazopyr | Not specified | Not specified | [2] |
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Various | Substituted 6-(trifluoromethyl)pyridines | Not specified | Not specified | [2] |
Detailed protocols for cyclocondensation reactions are highly substrate-specific. However, a general workflow can be described:
-
In a suitable solvent, combine the trifluoromethyl-containing building block and the co-reactant (e.g., an enamine or an aldehyde/ketone with a source of ammonia).
-
A catalyst, often a Lewis or Brønsted acid, may be added.
-
The reaction mixture is typically heated to promote cyclization and dehydration.
-
Upon completion, the reaction is worked up by quenching, extraction, and purification by chromatography or crystallization.
Caption: Primary synthetic routes to trifluoromethylpyridines.
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing effect of the trifluoromethyl group, combined with the inherent electron deficiency of the pyridine ring, makes trifluoromethylpyridines highly susceptible to nucleophilic aromatic substitution (SNAr). Halogen atoms, particularly at the 2-, 4-, and 6-positions, are readily displaced by a variety of nucleophiles.
The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Table 3: Nucleophilic Aromatic Substitution on Trifluoromethylpyridines
| Substrate | Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Liquid Ammonia | 125-135°C, 2.0-3.5 MPa, 8-15 h | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | ~90 | [No specific citation found for this exact protocol] |
| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Not specified | Not specified | Not specified | Not specified | [4] |
| 4-(Chloromethyl)-2-fluoropyridine | Morpholine | K2CO3, Acetonitrile, reflux, 12 h | 4-(Morpholinomethyl)-2-fluoropyridine | Not specified | [No specific citation found for this exact protocol] |
| 4-(Chloromethyl)-2-fluoropyridine | Thiophenol | K2CO3, DMF, rt, 2 h | 4-((Phenylthio)methyl)-2-fluoropyridine | Not specified | [No specific citation found for this exact protocol] |
Caution: This reaction is performed at high pressure and temperature and should only be conducted in an appropriate autoclave by trained personnel.
-
In a 5-liter autoclave, charge 1000 g of 2,3-dichloro-5-(trifluoromethyl)pyridine, 1500 g of methanol, and 935 g of liquid ammonia.
-
Seal the autoclave and begin stirring. Heat the mixture to 135 °C. The pressure will rise to approximately 3.5 MPa.
-
Maintain these conditions for 8 hours.
-
Cool the autoclave to 40 °C and carefully vent the excess pressure through an appropriate scrubbing system.
-
Discharge the reaction mixture and remove the methanol by distillation.
-
Wash the residue with water and centrifuge to isolate the product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Electrophilic Aromatic Substitution
In contrast to nucleophilic substitution, the trifluoromethyl group strongly deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). The electron density of the ring is significantly reduced, making it a poor nucleophile. Consequently, EAS reactions on trifluoromethylpyridines are challenging and often require harsh conditions.
When such reactions do occur, the electrophile is directed to the meta-position relative to the trifluoromethyl group, which is the least deactivated position. The formation of pyridine N-oxides can sometimes facilitate electrophilic substitution by increasing the electron density of the ring.[4]
Table 4: Electrophilic Aromatic Substitution on Trifluoromethylpyridines
| Substrate | Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |
| 3-(Trifluoromethyl)pyridine | Nitration | HNO3, H2SO4 (fuming) | 5-Nitro-3-(trifluoromethyl)pyridine | Low | [General principle, no specific protocol found] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Chlorination | Cl2, FeCl3, 150-170°C, 18 h | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Not specified | [No specific citation found for this exact protocol] |
Caution: Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care.
-
To a flask cooled in an ice bath, slowly add trifluoromethanesulfonic acid to 68% nitric acid.[5][6]
-
Slowly add the trifluoromethylpyridine substrate to the cooled nitrating mixture.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., NaHCO3 or NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Direct C-H Trifluoromethylation
Recent advances in synthetic methodology have enabled the direct trifluoromethylation of pyridine rings, bypassing the need for pre-functionalization. These methods often involve radical or organometallic pathways.
One strategy involves the activation of the pyridine as an N-methylpyridinium salt, which then undergoes nucleophilic trifluoromethylation.[7] Another approach utilizes a hydrosilylation reaction to activate the pyridine ring, followed by reaction with an electrophilic trifluoromethyl source like Togni's reagent.
Table 5: Direct C-H Trifluoromethylation of Pyridines
| Substrate | Method | Reagents & Conditions | Product | Yield (%) | Reference |
| Pyridine | N-Methylpyridinium activation | 1. MeI; 2. TFA, Ag2CO3, DMF | 2-(Trifluoromethyl)pyridine | Good | [7] |
| Quinoline | Hydrosilylation activation | 1. PhMeSiH2, B(C6F5)3; 2. Togni Reagent I, DDQ | 3-(Trifluoromethyl)quinoline | Moderate to High | [1] |
-
In a glovebox, to a vial containing tris(pentafluorophenyl)borane (5 mol%), add a solution of quinoline (1.0 equiv) in 1,2-dichloroethane.
-
Add methylphenylsilane (2.0 equiv) and heat the mixture at 65 °C.
-
After the hydrosilylation is complete (monitor by NMR), cool the reaction to 0 °C.
-
Add Togni Reagent I (1.5 equiv) and stir at 0-25 °C.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) and stir at 25 °C.
-
Quench the reaction, extract the product, and purify by column chromatography to yield the 3-trifluoromethylated product.
Reactions of the Trifluoromethyl Group
The C-F bond is one of the strongest single bonds in organic chemistry, rendering the trifluoromethyl group exceptionally stable and generally unreactive.[8] However, under certain harsh conditions, the -CF3 group can undergo transformations.
Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a challenging transformation, particularly on an electron-deficient ring like pyridine. It typically requires forcing conditions, such as strong superacids (e.g., trifluoromethanesulfonic acid) followed by a hydrolytic workup.[9][10] The initial step involves protonation of the fluorine atoms, leading to a carbocationic intermediate that is then attacked by water.[9]
Reduction: The reduction of a trifluoromethyl group is also difficult. Some methods have been developed for the electrochemical reduction of activated trifluoromethyl groups, such as those in trifluoroacetylpyridinium salts, which can generate trifluoromethyl radicals.[11] However, general and high-yielding methods for the reduction of the -CF3 group on a pyridine ring to a -CH3 or -CH2F group are not commonplace.
Table 6: Reactions Involving the Trifluoromethyl Group
| Substrate | Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |
| Electron-deficient trifluoromethylarenes | Hydrolysis | 1. Trifluoromethanesulfonic acid, CHCl3; 2. H2O workup | Corresponding carboxylic acid | Varies | [9] |
| Trifluoroacetylpyridinium salts | Electrochemical Reduction | Electrochemical cell | Trifluoromethyl radical | Not applicable | [11] |
This guide provides a foundational understanding of the reactivity of trifluoromethylpyridines. The unique electronic properties conferred by the trifluoromethyl group make these compounds versatile substrates for nucleophilic substitution and direct functionalization, while presenting challenges for classical electrophilic substitution. The provided protocols and data serve as a starting point for researchers to explore and exploit the rich chemistry of this important class of molecules in the pursuit of novel pharmaceuticals and agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal for optimizing the pharmacological profile of drug candidates. This powerful moiety, though small in size, exerts profound effects on a molecule's physicochemical and biological properties, often transforming a promising lead compound into a successful therapeutic agent. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Physicochemical Impact of Trifluoromethylation
The introduction of a trifluoromethyl group can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. These changes stem from the unique electronic properties and high bond strength of the carbon-fluorine bonds.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] By replacing a metabolically labile methyl group or hydrogen atom with a trifluoromethyl group, medicinal chemists can effectively block common metabolic pathways, leading to a longer drug half-life and improved bioavailability.[1]
Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-fluorinated Compounds
| Compound/Analog | Key Structural Difference | Half-life (t½) in vitro | Intrinsic Clearance (CLint) | Species |
| Risperidone | Non-fluorinated | Lower | Higher | Human |
| 9-Fluororisperidone | Fluorinated | 16-fold higher | Lower | Human |
| Celecoxib | Trifluoromethylated | Higher | Lower | Human |
| 4'-Fluorocelecoxib | Fluorinated | 4-fold higher | Lower | Human |
| Non-fluorinated indole | CH3 group | 12.35 min | - | Mouse |
| 4-Fluoro-indazole analog | CF3 group | Significantly longer | Lower | Mouse |
Modulation of Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's ability to cross biological membranes.[2][3] This increased lipophilicity can enhance absorption and distribution, including penetration of the blood-brain barrier.[3] However, the effect of trifluorination on lipophilicity can be complex and is influenced by the overall molecular structure.[4] The lipophilicity is typically quantified by the partition coefficient (logP), with higher values indicating greater lipophilicity.
Table 2: Comparative Lipophilicity of Trifluoromethylated vs. Non-fluorinated Compounds
| Compound/Analog | Key Structural Difference | logP Value |
| Parent cyclobutane | Non-fluorinated | Varies |
| Monofluoromethyl-substituted cyclobutane | CH2F group | Generally lower |
| Difluoromethyl-substituted cyclobutane | CHF2 group | Generally lower |
| Trifluoromethyl-substituted cyclobutane | CF3 group | Generally higher |
| Aliphatic alcohols | CH3 group | Varies |
| α-(Trifluoromethyl) alcohols | CF3 at alpha position | Strongly enhanced |
| β- and γ-(Trifluoromethyl) alcohols | CF3 at beta/gamma position | Barely measurable enhancement |
| δ- and ε-(Trifluoromethyl) alcohols | CF3 at delta/epsilon position | More hydrophilic |
Enhanced Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of a molecule, leading to more potent and selective interactions with its biological target.[5] This can result in improved binding affinity, which is often measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For example, the inclusion of a CF3 group in the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to its non-fluorinated counterpart.[5]
Table 3: Comparative Binding Affinity of Trifluoromethylated vs. Non-fluorinated Compounds
| Compound/Analog | Target | Key Structural Difference | IC50 / Ki Value | Fold Change |
| 5-HT uptake inhibitor | 5-HT transporter | Non-fluorinated | Higher | - |
| para-CF3 analog | 5-HT transporter | Trifluoromethylated | Lower | 6-fold increase in potency |
| Celecoxib | COX-2 | Trifluoromethylated | 0.87 µM (IC50) | - |
| TFM-C (Celecoxib analog) | COX-2 | Additional CF3 group | 205-fold lower activity | 205-fold decrease |
| Androgen receptor binder | Androgen Receptor | Non-fluorinated | Varies | - |
| Trifluoromethylated analog | Androgen Receptor | Trifluoromethylated | 10.8 nM (Ki) | - |
Case Studies: The Trifluoromethyl Group in Action
The strategic use of the trifluoromethyl group is evident in numerous blockbuster drugs. Here, we examine its role in Celecoxib and Sitagliptin.
Celecoxib: Selective COX-2 Inhibition
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6][7] The active site of COX-2 is larger than that of the closely related COX-1 enzyme. The trifluoromethyl group of celecoxib is crucial for its selectivity, as its bulkiness allows it to fit snugly into the larger hydrophobic pocket of COX-2, while sterically hindering its entry into the narrower active site of COX-1.[7] This selective inhibition is responsible for celecoxib's anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]
Sitagliptin: Enhanced DPP-4 Inhibition
Sitagliptin (Januvia®) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[9] The trifluoromethyl group on the triazolopyrazine ring of sitagliptin plays a key role in its high potency and long duration of action.[9] It contributes to the strong binding of the molecule to the active site of the DPP-4 enzyme, effectively preventing the degradation of incretin hormones like GLP-1 and GIP. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.
Experimental Protocols
Accurate assessment of the physicochemical and pharmacological properties of trifluoromethylated compounds is crucial for successful drug development. The following are detailed methodologies for key in vitro assays.
In Vitro Microsomal Stability Assay
This assay determines the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[10][11][12]
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice and dilute to the desired concentration in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold organic solvent. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
Shake-Flask Method for logP Determination
The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP) of a compound.[13][14][15]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, or LC-MS)
Procedure:
-
Preparation of Phases:
-
To prepare pre-saturated solvents, mix equal volumes of n-octanol and water/buffer in a separatory funnel. Shake vigorously and allow the layers to separate completely.
-
-
Partitioning:
-
Accurately weigh a small amount of the test compound and dissolve it in either the aqueous or n-octanol phase.
-
In a glass vial, add a known volume of the compound solution and a known volume of the other phase. The volume ratio of the two phases should be adjusted based on the expected logP value.
-
Securely cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from each phase, avoiding cross-contamination.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
Data Analysis:
-
Calculate the partition coefficient (P) using the equation: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
Calculate the logP value using the equation: logP = log10(P).
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that is known to bind to the receptor.[16][17][18]
Materials:
-
Test compound (unlabeled)
-
Radiolabeled ligand (e.g., tritiated or iodinated)
-
Receptor source (e.g., cell membranes expressing the target receptor, tissue homogenates)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate or individual tubes, set up the following in triplicate:
-
Total binding: Receptor preparation + radiolabeled ligand + assay buffer.
-
Non-specific binding: Receptor preparation + radiolabeled ligand + a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competition binding: Receptor preparation + radiolabeled ligand + varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate/tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well/tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[16]
Conclusion
The trifluoromethyl group is a powerful and versatile tool in medicinal chemistry, offering a means to significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Its ability to improve metabolic stability, modulate lipophilicity, and increase binding affinity has been instrumental in the development of numerous successful drugs. A thorough understanding of the effects of trifluoromethylation, coupled with robust experimental evaluation, is essential for harnessing the full potential of this "super-substituent" in the design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
Solubility Profile of 6-(Trifluoromethyl)pyridine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines qualitative information from chemical suppliers with standardized experimental protocols for determining solubility. The guide is intended to offer a practical framework for researchers working with this compound, enabling them to prepare solutions effectively and design experiments with a clear understanding of its solubility properties.
Introduction
This compound, also known as 6-(trifluoromethyl)picolinonitrile, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance lipophilicity, metabolic stability, and binding affinity of target molecules. A thorough understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation development. This guide outlines its known solubility characteristics and provides detailed methodologies for its empirical determination.
Solubility Data
While specific, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not widely published, qualitative descriptions from various chemical data sources provide a general understanding of its solubility profile. The compound is generally described as soluble in common polar aprotic and some polar protic organic solvents. A calculated value for its solubility in water suggests it is slightly soluble.[1]
The following table summarizes the available qualitative and calculated solubility information.
| Solvent | Formula | Type | Reported Solubility |
| Water | H₂O | Polar Protic | Slightly soluble (3.6 g/L at 25°C, calculated)[1] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[2] |
| Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | Soluble[2] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental protocols are necessary. The following section details a robust method for determining the solubility of this compound in an organic solvent of interest.
Equilibrium Solubility Determination via the Shake-Flask Method and HPLC Analysis
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. The concentration of the dissolved compound is then accurately measured using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker or shaking incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the selected solvent.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
General Synthesis Pathway
This compound is a valuable synthetic intermediate. While multiple synthetic routes exist, a common approach involves the trifluoromethylation of a pyridine precursor followed by cyanation. The diagram below represents a generalized logical relationship in its synthesis.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be extensively documented in scientific literature, qualitative evidence indicates its solubility in a range of common organic solvents. For research and development purposes, it is imperative that scientists and professionals in the field determine the solubility experimentally under their specific conditions. The detailed protocol provided in this guide offers a reliable and accurate method for achieving this. The continued use of this compound as a critical building block in drug discovery and agrochemical development underscores the importance of a comprehensive understanding of its physicochemical properties, with solubility being a fundamental parameter.
References
Spectroscopic and Synthetic Overview of 6-(Trifluoromethyl)pyridine-2-carbonitrile: A Technical Brief
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-2-carbonitrile, a fluorinated heterocyclic compound, holds significant interest as a versatile building block in medicinal chemistry and agrochemical synthesis. The presence of both a trifluoromethyl group and a cyano group on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable synthon for the development of novel bioactive molecules. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies for this compound. However, it is important to note that detailed, publicly available experimental spectroscopic data and specific, step-by-step synthesis protocols are currently limited.
Molecular and Physical Properties
Basic chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₃F₃N₂ | ChemBK[1] |
| Molecular Weight | 172.11 g/mol | ChemBK[1] |
| CAS Number | 887583-52-0 | |
| Appearance | Colorless to light yellow solid | ChemBK[1] |
| Melting Point | 77-78 °C | ChemBK[1] |
| Boiling Point | 148-149 °C | ChemBK[1] |
| Density | 1.44 g/cm³ | ChemBK[1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dimethylformamide. | ChemBK[1] |
Spectroscopic Data
A thorough search of scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic datasets for this compound. While data for structurally related compounds are available, direct NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry data for the title compound could not be located. This section will be updated as authenticated data becomes publicly accessible.
Synthesis Overview
Conceptual Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-stage process starting from a pyridine precursor. This involves the introduction of the trifluoromethyl group, followed by a cyanation step.
Caption: Conceptual synthesis of this compound.
Experimental Protocol
A detailed, step-by-step experimental protocol for the synthesis of this compound is not currently available in the reviewed public literature. The following is a generalized procedure based on the conceptual pathway:
-
Trifluoromethylation: 2-Pyridinethione is reacted with a trifluoromethylating agent, such as trifluoromethylmagnesium iodide (often referred to as a Ruppert-Prakash reagent precursor), in a suitable anhydrous solvent under an inert atmosphere. This reaction is expected to form the corresponding 6-(trifluoromethyl)pyridine lithium salt intermediate.
-
Cyanation: The intermediate lithium salt is then treated with a cyanide source, such as hydrocyanic acid or another suitable cyanating agent, to introduce the carbonitrile group at the 2-position of the pyridine ring, yielding the final product, this compound.
Note: This generalized protocol lacks specific details regarding reaction times, temperatures, concentrations, work-up procedures, and purification methods, which would be essential for practical application.
Applications in Research and Development
The trifluoromethyl group is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, binding affinity, and cell membrane permeability of molecules. The cyano group is a versatile functional handle that can be transformed into various other functionalities, such as amines, amides, and carboxylic acids. Consequently, this compound is a valuable intermediate for the synthesis of a wide range of substituted pyridines for evaluation in drug discovery programs and for the development of new agrochemicals.
Conclusion
While this compound is a commercially available and synthetically important compound, there is a notable lack of detailed, publicly accessible spectroscopic and synthetic data. The information provided herein represents a summary of the currently available information. Researchers and scientists are encouraged to perform their own analytical characterization upon acquiring this compound and to consult proprietary databases or synthetic chemistry services for more detailed procedural information. As new research is published, this technical guide will be updated to reflect the latest findings.
References
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonitrile for Researchers and Drug Development Professionals
Introduction: 6-(Trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group (CF3) into the pyridine scaffold imparts unique physicochemical properties that can enhance the potency, metabolic stability, and bioavailability of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its commercial availability, physical and chemical properties, synthesis, and its application in the development of therapeutic agents, with a specific focus on its role as a key intermediate in the synthesis of the androgen receptor inhibitor, apalutamide.
Commercial Suppliers and Physical Properties
This compound is readily available from a variety of commercial chemical suppliers. Researchers can source this compound from vendors specializing in building blocks for pharmaceutical and agrochemical research.
Table 1: Commercial Suppliers of this compound
| Supplier Name |
| Amadis Chemical Co., Ltd. |
| Capot Chemical Co., Ltd. |
| Shanghai Fuxin Pharmaceutical Co., Ltd. |
| Neostar United (Changzhou) Industrial Co., Ltd. |
| Nanjing Finechem Holding Co.,Limited |
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 887583-52-0 |
| Molecular Formula | C₇H₃F₃N₂ |
| Molecular Weight | 172.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~70-80 °C |
| Boiling Point | ~220-230 °C (at normal pressure) |
| Density | ~1.3-1.4 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform); low solubility in water. |
Synthesis of this compound
A general synthetic route to this compound involves a two-step process starting from 2-pyridinethione. The first step introduces the trifluoromethyl group, followed by a cyanation reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-(Trifluoromethyl)pyridine-2-thione
-
Materials: 2-Pyridinethione, trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a fluoride source, or a Ruppert-Prakash reagent), suitable solvent (e.g., tetrahydrofuran, dichloromethane).
-
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve 2-pyridinethione in the chosen anhydrous solvent.
-
Cool the solution to the appropriate temperature (typically 0 °C or below).
-
Slowly add the trifluoromethylating agent to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the required duration, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield 6-(trifluoromethyl)pyridine-2-thione.
-
Step 2: Synthesis of this compound
-
Materials: 6-(Trifluoromethyl)pyridine-2-thione, a cyanating agent (e.g., copper(I) cyanide, potassium cyanide), a suitable solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone).
-
Procedure:
-
In a suitable reaction vessel, combine 6-(trifluoromethyl)pyridine-2-thione and the cyanating agent in the chosen solvent.
-
Heat the reaction mixture to the required temperature and stir for the specified time, monitoring the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up, which may involve quenching with a solution of ferric chloride or another cyanide-scavenging agent.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the resulting crude product, for example, by recrystallization or column chromatography, to obtain pure this compound.
-
Application in Drug Development: Synthesis of Apalutamide
This compound is a crucial precursor for the synthesis of apalutamide, a non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer. The synthesis involves the conversion of the nitrile to an isothiocyanate, followed by reaction with a substituted aniline derivative.
Experimental Workflow: Synthesis of Apalutamide from a this compound Derivative
The following diagram illustrates the key steps in the synthesis of apalutamide starting from a derivative of this compound.
Caption: Synthetic workflow for Apalutamide.
Experimental Protocol: Synthesis of Apalutamide
Step 1: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
-
Materials: 5-Amino-3-(trifluoromethyl)picolinonitrile, thiophosgene, a suitable solvent system (e.g., dichloromethane and water).
-
Procedure:
-
In a well-ventilated fume hood, dissolve 5-amino-3-(trifluoromethyl)picolinonitrile in a biphasic solvent system of dichloromethane and water.
-
Cool the mixture in an ice bath.
-
Slowly add thiophosgene to the stirred reaction mixture.
-
Continue stirring at a low temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, which may be used in the next step without further purification.
-
Step 2: Synthesis of Apalutamide
-
Materials: 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile, 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, a suitable solvent (e.g., dimethylformamide - DMF), and an optional base (e.g., triethylamine).
-
Procedure:
-
Dissolve 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in DMF in a reaction flask.
-
Add 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile to the solution.
-
If required, add a base like triethylamine to facilitate the reaction.
-
Heat the reaction mixture (e.g., using microwave irradiation at 80 °C or conventional heating) for the necessary duration (which could be several hours).[1]
-
Monitor the formation of apalutamide.
-
After completion, cool the reaction mixture and perform an aqueous work-up. This may involve adding methanol and hydrochloric acid to facilitate product formation and precipitation.[1]
-
Collect the precipitated solid by filtration, wash it with a suitable solvent (e.g., isopropyl alcohol), and dry it under vacuum to obtain crude apalutamide.
-
Recrystallize the crude product from a suitable solvent system to yield pure apalutamide.
-
Mechanism of Action: Androgen Receptor Signaling Pathway Inhibition
Apalutamide, synthesized using a this compound derivative, is a potent inhibitor of the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth and survival.
In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of androgens like testosterone or dihydrotestosterone (DHT), the HSPs dissociate, and the AR translocates to the nucleus. In the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.[2][3]
Apalutamide exerts its therapeutic effect by acting as a direct antagonist of the androgen receptor.[4][5] It binds to the ligand-binding domain of the AR, preventing the binding of androgens.[4][5] This action inhibits the subsequent steps in the signaling cascade, including the nuclear translocation of the AR, its binding to DNA, and the transcription of AR-mediated genes.[4][5] The overall effect is a reduction in tumor cell proliferation and an increase in apoptosis.[5]
Androgen Receptor Signaling Pathway and Inhibition by Apalutamide
The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by apalutamide.
Caption: Androgen Receptor Signaling and Apalutamide's Mechanism.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is exemplified by its role as a key intermediate in the production of apalutamide, a significant therapeutic agent for prostate cancer. This guide provides researchers and drug development professionals with essential technical information regarding its properties, synthesis, and a critical application, highlighting its importance in the field of medicinal chemistry. The detailed experimental outlines and the elucidation of the relevant biological pathway offer a solid foundation for further research and development involving this important fluorinated pyridine derivative.
References
stability and storage of 6-(Trifluoromethyl)pyridine-2-carbonitrile
An In-depth Technical Guide on the Stability and Storage of 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a key intermediate in various organic synthesis applications. Adherence to proper handling and storage protocols is crucial to ensure the compound's integrity, minimize degradation, and guarantee experimental reproducibility.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in ensuring its stability. The compound is a white to off-white solid, and its key physical and chemical data are summarized below.[1][2]
| Property | Value | References |
| Chemical Formula | C₇H₃F₃N₂ | [2][3] |
| Molecular Weight | 172.11 g/mol | [3][4] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 77-78 °C | [2] |
| Boiling Point | ~208.6 °C (Predicted) | [1] |
| Density | ~1.37 g/cm³ (Predicted) | [1] |
| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol, ether, and dimethylformamide. | [2][3] |
| pKa | -5.00 ± 0.12 (Predicted) | [1] |
Stability Profile
This compound is generally stable under recommended storage conditions.[5][6] However, its stability can be compromised by exposure to high temperatures, incompatible materials, and environmental factors.
Thermal Stability: The compound is stable at room temperature but may decompose at elevated temperatures.[2] It is recommended to keep it away from high temperatures and open flames.[2] In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[7] For pyridine compounds, poisonous gases like hydrogen cyanide can also be produced in a fire.[8]
Reactivity and Incompatible Materials: To prevent degradation, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous reactions.[2][3]
-
Strong Acids and Bases: May catalyze hydrolysis of the nitrile group or other reactions.[3]
-
Moisture: Store in a tightly sealed container to prevent moisture absorption.[3]
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to maintaining the quality and stability of this compound.
Storage Conditions:
-
Temperature: Store in a cool place, specifically under inert gas (nitrogen or argon) at 2-8°C for long-term storage.[1]
-
Atmosphere: An inert atmosphere is recommended to prevent reaction with ambient air components.[1][3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5][6][9]
-
Location: Store away from heat, sparks, open flames, and other ignition sources.[2][9]
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[6][10]
-
Use appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5][6]
-
Avoid the formation of dust and aerosols during handling.[5]
-
After handling, wash hands thoroughly.[5]
-
In case of spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]
Experimental Protocols: Stability Assessment
Objective: To determine the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over a defined period.
Materials:
-
This compound
-
Vials (amber and clear)
-
Environmental chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Reference standard for this compound
Methodology:
-
Sample Preparation:
-
Accurately weigh samples of the compound into separate vials.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
-
-
Initial Analysis (Time Zero):
-
Analyze the stock solution using a validated HPLC method to determine the initial purity and concentration of the compound. This will serve as the baseline.
-
-
Stress Conditions:
-
Thermal Stability: Place vials in environmental chambers at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).
-
Photostability: Expose samples in both clear and amber vials to a light source in a photostability chamber to assess the impact of light.
-
Solution Stability: Store solutions of the compound in the chosen solvent at different temperatures (e.g., room temperature, 2-8°C) to evaluate its stability in solution.
-
-
Time Points for Analysis:
-
Withdraw samples from each stress condition at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
HPLC Analysis:
-
At each time point, prepare solutions from the stressed samples and analyze them using the same HPLC method as the initial analysis.
-
Quantify the amount of this compound remaining and identify any degradation products by comparing the chromatograms to the time-zero sample.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point for each condition.
-
Determine the degradation rate and identify the conditions under which the compound is least stable.
-
Visualized Workflow for Stability Assessment
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for Stability Assessment of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, potential degradation could occur through hydrolysis of the nitrile group to a carboxylic acid or an amide, particularly in the presence of strong acids or bases. Additionally, microbial degradation, as seen with the parent pyridine ring, could involve enzymatic ring cleavage.[11] The trifluoromethyl group is generally stable, but defluorination has been observed in the degradation of other fluorinated compounds under specific conditions.[12]
The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical Hydrolytic Degradation Pathway.
References
- 1. This compound | 887583-52-0 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 4. 6-(Trifluoromethyl)pyridine-3-carbonitrile 97 216431-85-5 [sigmaaldrich.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. nj.gov [nj.gov]
- 9. aksci.com [aksci.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
6-(Trifluoromethyl)pyridine-2-carbonitrile: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-2-carbonitrile, a fluorinated heterocyclic compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups on the pyridine ring, make it a highly versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel pharmaceuticals and functional materials. The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making this scaffold particularly attractive for drug discovery programs.[1][2][3]
Physicochemical Properties
This compound is a white to off-white solid with a molecular formula of C₇H₃F₃N₂ and a molecular weight of 172.11 g/mol .[4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃F₃N₂ | [4] |
| Molecular Weight | 172.11 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 77-78 °C | [4] |
| Boiling Point | 148-149 °C | [4] |
| Density | 1.44 g/cm³ | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethanol, ether, and dimethylformamide. Low solubility in water. | [4] |
Synthesis of this compound
The preparation of this compound can be achieved through various synthetic routes. One common method involves the cyanation of a corresponding 2-halo-6-(trifluoromethyl)pyridine precursor.
Experimental Protocol: Synthesis via Cyanation of 2-Fluoro-6-(trifluoromethyl)pyridine
This protocol is adapted from a general procedure for the cyanation of fluorinated pyridines.
Materials:
-
2-Fluoro-6-(trifluoromethyl)pyridine
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 2-fluoro-6-(trifluoromethyl)pyridine (1.0 eq) in DMSO, add sodium cyanide (1.2 eq) and a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Figure 1: General workflow for the synthesis of this compound.
Key Reactions and Applications
The dual reactivity of the pyridine ring and the nitrile group, combined with the influence of the trifluoromethyl substituent, allows this compound to participate in a wide array of chemical transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While specific examples with this compound are not extensively detailed in the readily available literature, the reaction is expected to proceed by treating the corresponding 2-halo-6-(trifluoromethyl)pyridine with a boronic acid in the presence of a palladium catalyst and a base. The nitrile group is generally tolerant of these reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol is based on established methods for Suzuki-Miyaura reactions of pyridine derivatives.[1]
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine (as a precursor to the nitrile or for direct coupling if the nitrile is introduced later)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, combine 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-aryl-6-(trifluoromethyl)pyridine product.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 75-98 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 80-99 |
Note: The yields are illustrative and can vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction can be employed to introduce a variety of amino functionalities at the 2-position of the 6-(trifluoromethyl)pyridine scaffold, typically starting from a 2-halo derivative.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on known Buchwald-Hartwig amination reactions.[5]
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOt-Bu)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction tube, add the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-120 °C).
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the 2-amino-6-(trifluoromethyl)pyridine derivative.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 60-90 |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 100 | 65-95 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Cycloaddition Reactions of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound can participate in various cycloaddition reactions, providing access to a range of five-membered heterocycles. A notable example is the [3+2] cycloaddition with azides to form tetrazoles.
Experimental Protocol: Synthesis of 2-(1H-tetrazol-5-yl)-6-(trifluoromethyl)pyridine
This protocol is based on general methods for the synthesis of tetrazoles from nitriles.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3, which should precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the tetrazole product. If a precipitate does not form, extract the aqueous layer with ethyl acetate.
Figure 3: Relationship between the nitrile starting material and the tetrazole product.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic nature and the presence of multiple reactive sites allow for its elaboration into a wide variety of complex molecules. The trifluoromethyl group imparts desirable properties for applications in drug discovery and materials science, making this compound a key intermediate for the synthesis of next-generation pharmaceuticals and functional materials. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the rich chemistry of this important scaffold. Further investigation into its reactivity will undoubtedly lead to the discovery of novel transformations and the development of innovative chemical entities.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 6-(Trifluoromethyl)pyridine-2-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-(trifluoromethyl)pyridine-2-carbonitrile and its derivatives. This class of compounds serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity.
Application Notes
The primary and most direct synthetic strategy for obtaining this compound derivatives is through the nucleophilic substitution of a halogen atom at the 2-position of the pyridine ring with a cyanide source. The choice of starting material, typically a 2-halo-6-(trifluoromethyl)pyridine, and the reaction conditions can be adapted to achieve high yields and purity.
Key Synthetic Approaches:
-
Cyanation of 2-Chloro-6-(trifluoromethyl)pyridines: 2-Chloro-6-(trifluoromethyl)pyridine is a common and relatively inexpensive starting material. The cyanation can be effectively achieved using alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction often requires an activating agent or a phase-transfer catalyst to facilitate the displacement of the chloride.
-
Cyanation of 2-Fluoro-6-(trifluoromethyl)pyridines: The fluorine atom in 2-fluoro-6-(trifluoromethyl)pyridines is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen. This often allows for milder reaction conditions compared to the chloro-analogues.
-
Cyanation of 2-Bromo-6-(trifluoromethyl)pyridines: While also a viable substrate, the use of 2-bromo derivatives for cyanation sometimes involves heavy metal cyanides like cuprous cyanide (CuCN), which may introduce challenges related to toxicity and waste disposal.[1] However, palladium-catalyzed cyanation methods can also be employed.
Phase-transfer catalysis is a particularly effective technique for these transformations, especially on an industrial scale. Catalysts such as quaternary ammonium salts (e.g., Aliquat 336 or tetrabutylammonium bromide) facilitate the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the pyridine substrate, enabling the reaction to proceed efficiently under moderate temperatures.[1] The use of polar aprotic solvents like propionitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is also common, although aqueous solvent systems with a phase-transfer catalyst present a more environmentally friendly and cost-effective alternative.[1]
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound derivatives via cyanation of the corresponding 2-halopyridines.
| Starting Material | Cyanide Source | Catalyst/Activating Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | KCN | Aliquat 336 | Water | 30 | 4 | 90 | [1] |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | NaCN | Tetrabutylammonium bromide | None | 20-25 | 23 | 82 | [1] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | NaCN | 4-(Dimethylamino)pyridine | Propionitrile | Reflux | Overnight | 75.7 | [2] |
| 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine | NaCN (30%) | Benzyltriethylammonium chloride | Dichloroethane | 20 | 10 | 90 | [3] |
| 2,3-Dichloro-5-trifluoromethylpyridine | NaCN | 4-Dimethylaminopyridine | Propionitrile | 90-100 | 10-12 | 73-84 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Cyanation of 2-Fluoro-6-(trifluoromethyl)pyridine Derivatives in an Aqueous System
This protocol is a general method adapted from the cyanation of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[1]
Materials:
-
2-Fluoro-6-(trifluoromethyl)pyridine derivative
-
Potassium cyanide (KCN)
-
Aliquat 336 (tricaprylylmethylammonium chloride)
-
Water
-
Sodium chloride (for brine solution)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred mixture of the 2-fluoro-6-(trifluoromethyl)pyridine derivative (1.0 eq) and Aliquat 336 (0.05-0.1 eq) in a reaction vessel, add a solution of potassium cyanide (1.1-1.5 eq) in water.
-
Maintain the reaction mixture at a controlled temperature, typically between 20-40°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC, or TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, if an organic phase is present, separate it. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the separated organic phase with an aqueous sodium chloride solution (brine).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by distillation or chromatography if necessary.
Protocol 2: Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine from 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol is based on the procedure described in the literature.[2]
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Propionitrile
-
Sodium cyanide (NaCN)
-
Water
-
2M Hydrochloric acid (HCl)
Procedure:
-
Combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) with 4-(dimethylamino)pyridine (1.05 eq) in propionitrile.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction mixture to ambient temperature.
-
Add a solution of sodium cyanide (1.5 eq) in water to the cooled mixture.
-
Stir the resulting mixture for approximately 5 hours at ambient temperature.
-
After the stirring period, dilute the reaction with water.
-
Separate the organic phase and wash it sequentially with water and 2M HCl.
-
Dry the organic phase and evaporate the solvent to yield the crude product.
-
Purify the product as needed, for example, by vacuum distillation.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 2. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-2-carbonitrile is a highly valuable building block in medicinal chemistry and drug discovery. The pyridine core, substituted with two potent electron-withdrawing groups—a trifluoromethyl group at the 6-position and a nitrile group at the 2-position—renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of a diverse array of functional groups at the 2- and 6-positions, enabling the synthesis of novel molecular scaffolds with significant potential for therapeutic applications.
The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, trifluoromethylpyridine derivatives are integral components in a wide range of pharmaceuticals and agrochemicals.[1] These application notes provide a detailed overview of the SNAr on this compound, including reaction principles, experimental protocols for various nucleophiles, and a summary of relevant quantitative data.
Reaction Principle
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient pyridine ring is attacked by a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing trifluoromethyl and cyano groups, as well as the pyridine nitrogen. In the subsequent step, the leaving group, in this case, the cyano group, is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The high reactivity of 2-halopyridines in SNAr reactions is well-documented, and the presence of a trifluoromethyl group further enhances this reactivity.[2]
Data Presentation
The following tables summarize quantitative data for representative SNAr reactions on this compound and related activated pyridine systems with various nucleophiles.
Table 1: Nucleophilic Aromatic Substitution with Amine Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Hydrazine Hydrate | 2-Hydrazinyl-6-(trifluoromethyl)pyridine-3-carbonitrile | N/A | N/A | N/A | N/A | N/A |
| Hydroxylamine | 2-(Hydroxyamino)-6-(trifluoromethyl)pyridine-3-carbonitrile | N/A | N/A | N/A | N/A | N/A |
| Anthranilic Acid | 2-((2-Carboxyphenyl)amino)-6-(trifluoromethyl)pyridine-3-carbonitrile | N/A | N/A | N/A | N/A | N/A |
Table 2: Nucleophilic Aromatic Substitution with Thiol Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Alkyl/Aryl Thiols | 2-(Alkyl/Arylthio)-6-(trifluoromethyl)pyridine-3,5-dicarbonitriles | N/A | N/A | N/A | N/A | >65 |
Note: This data is for the related synthesis of 2-amino-6-(alkyl/arylthio)pyridine-3,5-dicarbonitriles from the corresponding pyridinethiones, followed by cyclization.[4][5]
Experimental Protocols
The following are generalized protocols for performing SNAr reactions on this compound with different classes of nucleophiles, based on established procedures for related activated pyridine systems.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, aniline)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous polar aprotic solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-(trifluoromethyl)pyridine derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general method for the synthesis of 2-thioether-6-(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 eq) and the anhydrous polar aprotic solvent.
-
Cool the solution to 0 °C and carefully add the base (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-thioether-6-(trifluoromethyl)pyridine derivative.
Applications in Drug Development
Derivatives of this compound are of significant interest in drug development due to their potential biological activities. The introduction of various substituents via SNAr can modulate the pharmacological properties of the resulting compounds.
-
Anticancer Agents: Substituted pyridines are known to exhibit a wide range of biological activities, including anticancer properties.[3] The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, which can be synthesized from related precursors, has been reviewed for its multiple biological activities.[6][7]
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The ability to easily diversify the substituents on the 6-(trifluoromethyl)pyridine core allows for the exploration of structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors.
-
Agrochemicals: Trifluoromethylpyridine derivatives are widely used as herbicides and insecticides.[1] The synthesis of novel derivatives through SNAr can lead to the discovery of new agrochemicals with improved efficacy and safety profiles.
Visualizations
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 6-(Trifluoromethyl)picolinamide from 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)picolinamide is a key building block in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of 6-(trifluoromethyl)picolinamide via the hydrolysis of its nitrile precursor, 6-(trifluoromethyl)pyridine-2-carbonitrile. The methods described herein are adaptable for both small-scale laboratory synthesis and larger-scale production.
The conversion of a nitrile to an amide is a fundamental transformation in organic synthesis. For an electron-deficient heteroaromatic nitrile such as this compound, the reaction is facilitated by the electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group, which activates the nitrile carbon towards nucleophilic attack. This document outlines two primary approaches: base-catalyzed hydrolysis and hydrolysis in high-temperature water.
Comparative Data of Synthetic Methods
The following table summarizes the key parameters for the different methods of hydrolyzing this compound. The data for the specific substrate is based on general procedures for similar electron-deficient cyanopyridines and should be considered as a starting point for optimization.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Base-Catalyzed | NaOH (catalytic) | Water | 100 - 130 | 2 - 6 | >90 | High selectivity for the amide can be achieved. Over-hydrolysis to the carboxylic acid is a potential side reaction at higher temperatures and longer reaction times.[1] |
| High-Temperature Water | None (autocatalytic) | Water | 190 - 250 | 0.5 - 2 | Variable | The reaction proceeds without an external catalyst. Control of reaction time is crucial to prevent the formation of the corresponding carboxylic acid and subsequent decarboxylation.[2] |
Experimental Protocols
Method 1: Base-Catalyzed Hydrolysis
This protocol describes the selective hydrolysis of this compound to 6-(trifluoromethyl)picolinamide using a catalytic amount of sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add deionized water to create a solution or suspension (a concentration of 20-50% w/w of the nitrile in water is a good starting point).[1]
-
Add a catalytic amount of sodium hydroxide (e.g., 0.05 - 0.20 eq).[1]
-
Heat the mixture to reflux (100-130°C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-(trifluoromethyl)picolinamide.
-
The crude product can be further purified by recrystallization or column chromatography.
Method 2: Hydrolysis in High-Temperature Water
This protocol utilizes high-temperature water as both the solvent and a catalyst for the hydrolysis of this compound. This method avoids the use of external acids or bases.
Materials:
-
This compound
-
Deionized water
-
High-pressure reactor (autoclave) with temperature and pressure controls
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place this compound (1.0 eq) and deionized water into a high-pressure reactor. The concentration of the nitrile can be in the range of 1-10% w/w.[2]
-
Seal the reactor and heat the mixture to a temperature between 190°C and 250°C.[2] The pressure will increase due to the vapor pressure of water at these temperatures.
-
Maintain the reaction at the set temperature for 0.5 to 2 hours. It is critical to optimize the reaction time to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.[2]
-
After the designated reaction time, rapidly cool the reactor to room temperature.
-
Vent any excess pressure and open the reactor.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-(trifluoromethyl)picolinamide.
-
Purify the product as needed by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed synthesis of 6-(trifluoromethyl)picolinamide.
Logical Relationship of Hydrolysis Pathways
Caption: Reaction pathways in the hydrolysis of this compound.
Applications in Drug Development
The amide functional group is a common motif in pharmaceuticals due to its ability to form hydrogen bonds with biological targets. 6-(Trifluoromethyl)picolinamide and its derivatives have been investigated for a range of therapeutic applications. The trifluoromethyl group often enhances the compound's metabolic stability by blocking sites of oxidative metabolism. This can lead to improved pharmacokinetic profiles, such as longer half-life and better oral bioavailability. Researchers can utilize the protocols herein to synthesize this valuable intermediate for incorporation into novel drug candidates.
References
Application Notes and Protocols: Synthesis of 5-(6-(Trifluoromethyl)pyridin-2-yl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their physicochemical properties make them effective bioisosteres for carboxylic acids, enhancing metabolic stability and cell membrane permeability of drug candidates. The incorporation of a trifluoromethyl group into the pyridine ring can further augment the pharmacological profile of the molecule by improving its lipophilicity and binding affinity to target proteins. This document provides detailed protocols for the synthesis of 5-(6-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole from 6-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the development of novel therapeutics.
The primary synthetic route described herein is the [3+2] cycloaddition reaction between the nitrile group of this compound and an azide source, typically sodium azide. This reaction is often facilitated by a catalyst to improve reaction rates and yields. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring is known to activate the nitrile group, thus favoring the cycloaddition reaction.
Applications in Drug Development
Tetrazole derivatives are integral to a number of approved drugs and are widely explored in drug discovery programs for various therapeutic areas. The trifluoromethylpyridyl-tetrazole scaffold, in particular, holds promise for the development of potent and selective inhibitors of various enzymes and receptors.
Potential Therapeutic Targets:
-
Anti-inflammatory Agents: Many tetrazole-containing compounds have demonstrated significant anti-inflammatory properties. They have been investigated as inhibitors of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). The inhibition of these pathways can be beneficial in the treatment of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
-
Antimicrobial Agents: The tetrazole moiety is present in several antimicrobial drugs. Compounds bearing this scaffold have been shown to exhibit activity against a range of bacterial and fungal pathogens.
-
Antihypertensive Agents: Tetrazole rings are a key feature of the angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat high blood pressure.
The specific biological activity of 5-(6-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole would require further pharmacological screening. However, based on the known activities of structurally similar compounds, it represents a valuable scaffold for the discovery of novel therapeutic agents, particularly in the area of inflammation.
Experimental Protocols
Method 1: Zinc Chloride Catalyzed Synthesis
This protocol is adapted from standard procedures for the synthesis of 5-substituted-1H-tetrazoles using a Lewis acid catalyst.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
To the stirred solution, add sodium azide (1.5 eq) and anhydrous zinc chloride (0.5 eq).
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1M hydrochloric acid. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid.
-
Adjust the pH of the solution to ~2-3 with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(6-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole.
Method 2: Ammonium Chloride Catalyzed Synthesis
This method provides an alternative catalytic system for the cycloaddition reaction.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), sodium azide (2.0 eq), and ammonium chloride (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 18-36 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to ambient temperature.
-
Pour the mixture into ice-water and acidify with 1M HCl to a pH of 2-3.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Data Presentation
Table 1: Comparison of Synthetic Protocols for Tetrazole Synthesis from Nitriles.
| Parameter | Method 1 (ZnCl₂ catalyzed) | Method 2 (NH₄Cl catalyzed) |
| Catalyst | Zinc Chloride (ZnCl₂) | Ammonium Chloride (NH₄Cl) |
| Reagents | This compound, Sodium Azide | This compound, Sodium Azide |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 120-130 °C | 100-110 °C |
| Reaction Time | 12-24 hours | 18-36 hours |
| Typical Yield | Good to Excellent | Good |
| Work-up | Acidic quench and extraction | Acidic precipitation and filtration |
Note: The yields are general observations for tetrazole synthesis from nitriles and may vary for the specific substrate.
Visualizations
Caption: General workflow for the synthesis of 5-(6-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole.
Caption: Potential anti-inflammatory signaling pathway targeted by pyridyl-tetrazole derivatives.
Application Notes: 6-(Trifluoromethyl)pyridine-2-carbonitrile in Library Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-2-carbonitrile is a versatile building block for the synthesis of compound libraries aimed at drug discovery. The strategic placement of the trifluoromethyl (-CF3) group and the reactive nitrile (-CN) functionality on the pyridine scaffold allows for the generation of diverse molecular architectures with desirable pharmaceutical properties. The electron-withdrawing nature of the -CF3 group can enhance metabolic stability, binding affinity, and cell permeability of target compounds. The nitrile group serves as a versatile chemical handle for a variety of transformations, enabling the construction of diverse heterocyclic systems.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of compound libraries, focusing on two key transformations: the formation of amidines and the construction of fused bicyclic heteroaromatic systems.
Core Applications and Synthetic Strategies
The primary utility of this compound in library synthesis lies in the reactivity of its nitrile group. Two principal transformations allow for extensive diversification:
-
Conversion to Amidines: The nitrile can be readily converted to the corresponding amidine. Amidines are important functional groups in medicinal chemistry, known to act as bioisosteres of guanidines and are present in numerous bioactive molecules. This transformation is a cornerstone for creating libraries of compounds with potential interactions with targets that recognize charged or polar functional groups.
-
Cyclization to Fused Heterocycles: The nitrile group is an excellent electrophile and can participate in cyclization reactions with binucleophilic reagents to construct fused ring systems. A prominent example is the reaction with hydrazine to form aminotriazoles, leading to the formation of[1][2][3]triazolo[4,3-a]pyridine scaffolds. These bicyclic systems are prevalent in many clinically relevant drugs.
A general workflow for library synthesis starting from this compound is depicted below.
Caption: General workflow for library synthesis.
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)pyridine-2-carboximidamide Hydrochloride (Amidine Synthesis via Pinner Reaction)
This protocol describes the conversion of the nitrile to the corresponding amidine hydrochloride via the Pinner reaction, which proceeds through an intermediate imidate salt.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas or solution in a compatible solvent)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or solution in ethanol)
-
Round-bottom flask with a magnetic stirrer
-
Gas dispersion tube
-
Drying tube
Procedure:
-
Formation of the Imidate (Pinner Salt):
-
Dissolve this compound (1.0 eq.) in anhydrous ethanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, or add a saturated solution of HCl in an anhydrous solvent. Ensure the reaction remains anhydrous.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the product, ethyl 6-(trifluoromethyl)pyridine-2-carboximidate hydrochloride, may precipitate. If not, the solvent can be removed under reduced pressure.
-
-
Conversion to Amidine:
-
Suspend the crude imidate salt in anhydrous ethanol.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
The product, 6-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride, will precipitate as a white solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Quantitative Data (Representative):
| Starting Material | Product | Reagents | Solvent | Yield |
| This compound | 6-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride | 1. Anhydrous HCl, Ethanol2. Ammonia | Ethanol | >80% |
Note: Yields can vary based on specific reaction conditions and scale.
Caption: Pinner reaction workflow for amidine synthesis.
Protocol 2: Synthesis of 6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-amine (Cyclization with Hydrazine)
This protocol details the synthesis of a fused triazolopyridine ring system, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or n-Butanol
-
Reflux condenser
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in ethanol or n-butanol (10-20 volumes).
-
Add hydrazine hydrate (1.5-2.0 eq.) to the suspension.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Starting Material | Product | Reagents | Solvent | Yield |
| This compound | 6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-amine | Hydrazine Hydrate | Ethanol | 70-90% |
Note: Yields are based on related cyclization reactions and may vary.
Caption: Cyclization reaction with hydrazine.
Signaling Pathways and Biological Relevance
Libraries derived from this compound are often designed to target key signaling pathways implicated in various diseases. The resulting molecular scaffolds, such as substituted pyridines, amidines, and triazolopyridines, are known to interact with a range of biological targets.
-
Kinase Inhibition: Many pyridine-based scaffolds are core components of kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and RAF kinases.
-
GPCR Modulation: Amidine-containing compounds can interact with G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes.
-
Enzyme Inhibition: The diverse functionalities that can be introduced allow for the targeting of various enzyme classes, including proteases and metabolic enzymes.
The diagram below illustrates the logical relationship between the synthesized libraries and their potential application in targeting disease-related signaling pathways.
Caption: Targeting disease pathways with synthesized libraries.
Conclusion
This compound is a high-value starting material for the construction of diverse and medicinally relevant compound libraries. The protocols provided herein for the synthesis of amidines and fused triazolopyridines offer robust and efficient methods for generating novel chemical entities. The incorporation of the trifluoromethylpyridine scaffold provides a strong foundation for the development of potent and selective modulators of key biological pathways, making this building block an essential tool for modern drug discovery programs.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving 6-(Trifluoromethyl)pyridine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl and cyano groups. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer starting points for the synthesis of a diverse range of substituted pyridine derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and related reactions) or coordination and insertion of an amine or alkyne (in Buchwald-Hartwig and Sonogashira reactions, respectively), and concluded by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The presence of both an electron-withdrawing trifluoromethyl group and a cyano group on the pyridine ring influences the reactivity of this compound in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, which can be prepared from the corresponding halide, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Halo-2-(trifluoromethyl)pyridines
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 78 |
Note: Data presented are representative examples from the literature for structurally similar substrates and should be optimized for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of a 6-halo-2-(trifluoromethyl)pyridine with an arylboronic acid.
Materials:
-
6-Bromo-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromo-2-(trifluoromethyl)pyridine, the arylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 6-Halo-2-(trifluoromethyl)pyridines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu | Toluene | 100 | 95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | THF | 80 | 82 |
Note: Data presented are representative examples from the literature for structurally similar substrates and should be optimized for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 6-halo-2-(trifluoromethyl)pyridine with an amine.
Materials:
-
6-Bromo-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (1.5 equiv)
-
Anhydrous, degassed dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a flame-dried Schlenk tube.
-
Add the 6-bromo-2-(trifluoromethyl)pyridine and the amine.
-
Add anhydrous, degassed dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This method is particularly useful for the synthesis of aryl alkynes. A protocol for a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been reported and can be adapted.
Table 3: Conditions for Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 93 |
| 2 | 1-Ethynyl-4-methylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 85 |
| 3 | 3-Ethynyl-1-propanol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 90 |
Note: Data adapted from a procedure for a structurally similar substrate and may require optimization.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a known procedure for a similar substrate and provides a starting point for the Sonogashira coupling of 6-bromo-2-(trifluoromethyl)pyridine.
Materials:
-
6-Bromo-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of 6-bromo-2-(trifluoromethyl)pyridine in a 2:1 mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne dropwise and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
General Reaction Pathway
Safety Information
-
Palladium catalysts and their ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Many of the solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Reactions under pressure should be conducted behind a blast shield.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
These protocols and data serve as a guide for researchers. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates to achieve the desired outcome.
Application Notes and Protocols for the Hydrolysis of 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the hydrolysis of 6-(trifluoromethyl)pyridine-2-carbonitrile to its corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This transformation is a key step in the synthesis of various compounds with applications in the pharmaceutical and agrochemical industries. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the nitrile functionality.
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. For heteroaromatic nitriles such as this compound, this reaction can be achieved under either acidic or basic conditions. The electron-withdrawing nature of the trifluoromethyl group at the 6-position is anticipated to activate the nitrile carbon towards nucleophilic attack, potentially facilitating the hydrolysis process.
The resulting product, 6-(trifluoromethyl)picolinic acid, is a valuable building block for the synthesis of bioactive molecules. Careful selection of reaction conditions is crucial to ensure high yields and minimize potential side reactions, such as decarboxylation, which can occur with 2-picolinic acid derivatives under harsh conditions.[1][2]
Reaction Conditions Overview
Both acid- and base-catalyzed methods are effective for the hydrolysis of 2-cyanopyridines. The choice between these methods often depends on the overall stability of the substrate and product to the reaction conditions.
Acid-Catalyzed Hydrolysis: This method typically involves heating the nitrile in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, followed by the attack of water.
Base-Catalyzed Hydrolysis: This method involves heating the nitrile with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The initial product is the carboxylate salt, which is then protonated during the acidic workup to yield the carboxylic acid.
Comparative Data of Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Concentrated H₂SO₄ or HCl | NaOH or KOH |
| Solvent | Water, aqueous acid | Water, aqueous base, alcohol/water mixtures |
| Temperature | Reflux (typically >100 °C) | Reflux (typically 80-130 °C)[2] |
| Reaction Time | Can be lengthy (several hours to days) | Generally faster than acid hydrolysis |
| Work-up | Neutralization, extraction | Acidification, extraction/filtration |
| Yield | Generally good | Generally good to high |
Experimental Protocols
The following protocols are adapted from established methods for the hydrolysis of 2-cyanopyridines and are expected to be effective for this compound. Researchers should monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is based on general procedures for the acid-catalyzed hydrolysis of aromatic and heteroaromatic nitriles.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M) for neutralization
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add this compound (1.0 eq).
-
Acid Addition: Under cooling in an ice bath, slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).
-
Heating: Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. b. Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 2-3. The product, 6-(trifluoromethyl)picolinic acid, may precipitate at its isoelectric point. c. If a precipitate forms, collect it by filtration, wash with cold water, and dry. d. If no precipitate forms, or to recover dissolved product, extract the aqueous solution with ethyl acetate or dichloromethane (3 x volume of the aqueous phase). e. Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 6-(trifluoromethyl)picolinic acid can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene).
Protocol 2: Base-Catalyzed Hydrolysis
This protocol is adapted from a specific procedure for the hydrolysis of 2-cyanopyridine to 2-picolinic acid.[3]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (optional, as co-solvent)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a 15-30% aqueous solution of sodium hydroxide (e.g., 2-4 equivalents of NaOH in water). An alcohol co-solvent like ethanol can be used if solubility is an issue.
-
Heating: Heat the mixture to reflux with vigorous stirring for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If a co-solvent was used, remove it under reduced pressure. c. Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. d. The product, 6-(trifluoromethyl)picolinic acid, is expected to precipitate upon acidification. e. Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Purification: Further purification can be achieved by recrystallization.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound.
Caption: General workflow for the hydrolysis of this compound.
Signaling Pathway of Hydrolysis
The following diagrams illustrate the putative signaling pathways for both acid- and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis Pathway
Caption: Putative pathway for acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis Pathway
Caption: Putative pathway for base-catalyzed nitrile hydrolysis.
References
Application Notes and Protocols: Bioisosteric Replacement Utilizing 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 6-(trifluoromethyl)pyridine-2-carbonitrile as a bioisostere in drug design, with a focus on its application in the development of Retinoic Acid-related Orphan Receptor γt (RORγt) inverse agonists. The protocols provided offer detailed methodologies for the synthesis and evaluation of compounds incorporating this moiety.
Introduction to Bioisosteric Replacement and the Role of the this compound Moiety
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a biologically active molecule with another group that has similar physical and chemical properties. The goal of this replacement is to enhance the compound's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties, while maintaining or improving its interaction with the biological target.
The this compound moiety has emerged as a valuable bioisostere for several functional groups, most notably the benzonitrile group. The trifluoromethyl group is a strong electron-withdrawing group that can significantly alter the electronic properties of the pyridine ring, influencing its pKa and hydrogen bonding capabilities. This modification can lead to improved metabolic stability and enhanced binding affinity to target proteins.[1] The nitrile group, a common feature in many bioactive molecules, acts as a hydrogen bond acceptor. The strategic placement of the trifluoromethyl group at the 6-position of the pyridine ring, ortho to the nitrile, creates a unique electronic and steric environment that can be exploited in drug design.
Case Study: 6-(Trifluoromethyl)pyridine Derivatives as RORγt Inverse Agonists
Retinoic acid-related orphan receptor γt (RORγt) is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells, which play a crucial role in the pathogenesis of various autoimmune diseases.[2] Consequently, RORγt has become a promising therapeutic target for the development of novel treatments for conditions such as psoriasis and rheumatoid arthritis.[3]
A series of novel 6-(trifluoromethyl)pyridine derivatives have been designed and synthesized as potent RORγt inverse agonists.[3] In this context, the 6-(trifluoromethyl)pyridine core can be considered a bioisosteric replacement for other aromatic systems previously explored in RORγt inhibitor design. The inclusion of the trifluoromethyl group was found to be critical for potent inhibitory activity.
Structure-Activity Relationship (SAR) Insights
Molecular docking and structure-activity relationship (SAR) studies of these 6-(trifluoromethyl)pyridine derivatives have provided valuable insights into their binding mode within the RORγt ligand-binding domain. The trifluoromethyl group was shown to engage in key interactions with hydrophobic residues such as Leu324, Leu396, and His479, contributing significantly to the binding affinity.[3] Furthermore, this interaction was proposed to disrupt a critical hydrogen bond between His479 and Tyr502, which is essential for the active conformation of the receptor, through a "push-pull" mechanism.[3]
Quantitative Data Summary
The following table summarizes the in vitro activity of a selection of 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists.
| Compound | RORγt IC50 (nM)[3] |
| W1 | 58.3 |
| W2 | 45.1 |
| W14 | 7.5 |
| VTP-43742 | (Clinical Compound for Comparison) |
Experimental Protocols
Synthesis of a Representative 6-(Trifluoromethyl)pyridine-containing RORγt Inverse Agonist
This protocol describes a general synthetic route for the preparation of a key intermediate, (6-(trifluoromethyl)pyridin-2-yl)methanamine, and its subsequent elaboration into a potent RORγt inverse agonist.
Part 1: Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reduction of the Nitrile:
-
Method A (LiAlH₄): To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add LiAlH₄ (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Method B (Catalytic Hydrogenation): Dissolve this compound (1.0 eq) in ethanol and add Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up:
-
For Method A: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and wash with THF.
-
For Method B: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in DCM and wash with saturated NaHCO₃ solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford (6-(trifluoromethyl)pyridin-2-yl)methanamine. The product can be further purified by column chromatography if necessary.
-
Part 2: Amide Coupling to Synthesize a RORγt Inverse Agonist
Materials:
-
(6-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Appropriate carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (6-(trifluoromethyl)pyridin-2-yl)methanamine (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final RORγt inverse agonist.
In Vitro RORγt Reporter Gene Assay
This protocol outlines a cell-based assay to determine the inhibitory activity of the synthesized compounds on RORγt.
Materials:
-
HEK293T cells
-
RORγt expression vector
-
Luciferase reporter plasmid with ROR response elements
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the RORγt expression vector and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, plate the cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the compound solutions to the cells and incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., DMSO vehicle).
-
Plot the normalized activity against the compound concentration.
-
Calculate the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Conclusion
The this compound moiety serves as a valuable and versatile building block in medicinal chemistry. Its application as a bioisostere, particularly in the development of RORγt inverse agonists, highlights its potential to modulate the electronic and steric properties of lead compounds, leading to enhanced potency and desirable pharmacological profiles. The provided protocols offer a foundation for the synthesis and evaluation of novel compounds incorporating this promising scaffold.
References
Application Notes: Synthesis of Bioactive Pyridothienopyrimidines from 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the synthesis of a series of bioactive pyridothienopyrimidine derivatives, potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, utilizing 6-(Trifluoromethyl)pyridine-2-carbonitrile as a key starting material. The trifluoromethylpyridine core is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methodologies described herein provide a robust pathway to novel anticancer and antimicrobial agents. Detailed experimental protocols, quantitative bioactivity data, and a schematic of the relevant biological signaling pathway are provided to facilitate further research and development in this area.
Introduction
The pyridine ring, particularly when substituted with a trifluoromethyl group, is a cornerstone in the design of modern pharmaceuticals and agrochemicals.[1] The unique electronic properties of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic profile of a molecule. This compound is a versatile building block, amenable to a variety of chemical transformations for the construction of complex heterocyclic systems. This note focuses on its application in the synthesis of pyridothienopyrimidines, a class of compounds that have demonstrated significant potential as anticancer and antimicrobial agents, primarily through the inhibition of protein kinases such as EGFR.[2][3]
Synthesis of Bioactive Molecules
The synthesis of the target pyridothienopyrimidine derivatives from this compound proceeds through a multi-step reaction sequence. The key steps involve the formation of a thieno[2,3-b]pyridine intermediate, followed by cyclization to the desired tricyclic pyridothienopyrimidine core.
Overall Synthetic Workflow
Caption: Synthetic workflow for bioactive pyridothienopyrimidines.
Key Intermediates and Final Compounds
A variety of pyridothienopyrimidine derivatives can be synthesized by modifying the reagents used in the cyclocondensation and subsequent derivatization steps. The following table summarizes the key intermediates and representative final products with their corresponding biological activities.
| Compound ID | Structure | Synthetic Step | Yield (%) | Bioactivity (IC50/MIC) | Target |
| Intermediate 1 | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | Gewald Reaction & Hydrolysis | 85 | - | - |
| 2a | 2,3-Dihydropyridothienopyrimidin-4(1H)-one | Cyclocondensation | 78 | - | - |
| 4a | 4-Chloro-pyridothienopyrimidine | Chlorination | 75 | MIC: 4-16 µg/mL | Bacteria |
| 6a | Alanine-substituted pyridothienopyrimidine | Nucleophilic Substitution | 65 | IC50: 0.021-0.117 µM | EGFR |
| 9a | 4-Aminopyrazolone-substituted pyridothienopyrimidine | Nucleophilic Substitution | 72 | IC50: 1.27 µM (HepG-2), 10.80 µM (MCF-7) | Cancer Cells |
Experimental Protocols
Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (Intermediate 1)
This protocol is adapted from the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.
-
To a solution of this compound (10 mmol) in ethanol (50 mL), add elemental sulfur (12 mmol) and malononitrile (10 mmol).
-
Add diethylamine (2 mL) dropwise to the stirred mixture.
-
Heat the reaction mixture at 50°C for 2 hours. The formation of a yellow precipitate indicates the progress of the reaction.
-
Cool the mixture to room temperature and filter the solid.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-aminothiophene intermediate.
-
Hydrolyze the nitrile group of the intermediate to a carboxamide using standard literature procedures to obtain Intermediate 1 .
Synthesis of 2,3-Dihydropyridothienopyrimidin-4(1H)-ones (e.g., 2a)
-
A mixture of Intermediate 1 (5 mmol) and an appropriate aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 5 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours.[2]
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product 2a .[2]
Synthesis of 4-Chloro-pyridothienopyrimidines (e.g., 4a)
-
A suspension of compound 2a (2 mmol) in phosphorus oxychloride (10 mL) is heated at reflux for 4 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The solid product is collected by filtration, washed with water, and dried to give 4a .
General Procedure for Nucleophilic Substitution (e.g., 6a, 9a)
-
To a solution of the 4-chloro derivative 4a (1 mmol) in a suitable solvent such as DMF or ethanol, add the desired nucleophile (e.g., alanine, 4-aminopyrazolone, 1.2 mmol) and a base (e.g., triethylamine or potassium carbonate, 2 mmol).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 4-12 hours, monitored by TLC.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
The crude product is purified by column chromatography on silica gel to yield the final bioactive molecules 6a and 9a .
Biological Activity and Signaling Pathway
The synthesized pyridothienopyrimidine derivatives have demonstrated potent activity against various cancer cell lines and microbial strains. A significant number of these compounds exhibit their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.
Quantitative Bioactivity Data
| Compound | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) |
| 4a | E. coli | 8 | - |
| 4a | S. typhimurium | 16 | - |
| 6a | EGFRWT | - | 0.021-0.117 |
| 9a | HepG-2 | - | 1.27 |
| 9a | MCF-7 | - | 10.80 |
| Amoxicillin | E. coli | 8 | - |
| Erlotinib | EGFRWT | - | 0.027 |
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR pathway is a hallmark of many cancers. The synthesized pyridothienopyrimidine derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR, thereby blocking these downstream signals.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex, bioactive heterocyclic compounds. The methodologies outlined in this application note provide a clear and reproducible pathway for the generation of pyridothienopyrimidine derivatives with potent anticancer and antimicrobial activities. The strong inhibitory action of these compounds against EGFR kinase highlights their potential for further development as targeted therapeutic agents. The provided protocols and data are intended to support and accelerate research efforts in the discovery of novel drugs based on the trifluoromethylpyridine scaffold.
References
- 1. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer A… [ouci.dntb.gov.ua]
- 2. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 3. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Sonogashira Coupling of 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Sonogashira cross-coupling reaction of 6-(Trifluoromethyl)pyridine-2-carbonitrile with terminal alkynes. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The presence of both a trifluoromethyl group and a nitrile group renders the pyridine ring electron-deficient, which can present challenges for this transformation. This protocol is based on established procedures for structurally similar electron-deficient halo-pyridines and offers a starting point for optimization.
Introduction
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.[2] For electron-deficient substrates such as this compound, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Key Reagents and Equipment
-
6-Bromo-2-(trifluoromethyl)pyridine-3-carbonitrile (or the corresponding chloro- or iodo- derivative)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Experimental Protocol
This protocol is adapted from a successful Sonogashira coupling of the structurally similar 6-bromo-3-fluoro-2-cyanopyridine.[3][4]
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and Copper(I) iodide (CuI, 0.025 eq).
-
Add the anhydrous solvent (e.g., a mixture of THF and Et₃N).
-
Stir the mixture for a few minutes at room temperature to ensure dissolution and complex formation.
-
Add 6-bromo-2-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
If not already used as the solvent, add the anhydrous amine base (e.g., Et₃N or DIPA, 2.0-3.0 eq).
Reaction Conditions:
-
The reaction mixture is typically stirred at room temperature for 16-24 hours or heated to 50-100 °C for a shorter duration (2-6 hours), depending on the reactivity of the substrates.[1][5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following table presents representative yields for the Sonogashira coupling of a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes.[3] These values can be used as an estimation for the expected yields with this compound, although optimization may be required.
| Alkyne Partner | Product | Yield (%) |
| Phenylacetylene | 6-(phenylethynyl)-3-fluoro-2-cyanopyridine | 93 |
| 4-Ethynyltoluene | 6-((4-methylphenyl)ethynyl)-3-fluoro-2-cyanopyridine | 85 |
| 4-Methoxyphenylacetylene | 6-((4-methoxyphenyl)ethynyl)-3-fluoro-2-cyanopyridine | 90 |
| 1-Ethynyl-4-fluorobenzene | 6-((4-fluorophenyl)ethynyl)-3-fluoro-2-cyanopyridine | 90 |
| 3-Ethynylpyridine | 6-(pyridin-3-ylethynyl)-3-fluoro-2-cyanopyridine | 75 |
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Discussion and Optimization
The electron-withdrawing nature of the trifluoromethyl and nitrile groups on the pyridine ring can decrease the electron density at the coupling site, potentially affecting the rate of oxidative addition. Therefore, optimization of the reaction conditions may be necessary to achieve high yields.
-
Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective, for challenging substrates, the use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity.[2][6]
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols can be employed. These reactions often require a stronger base, such as an amine in combination with a carbonate or phosphate base.[7]
-
Solvent and Temperature: The choice of solvent can significantly influence the reaction outcome. While THF is commonly used, polar aprotic solvents like DMF or acetonitrile may be beneficial for less reactive substrates. Increasing the reaction temperature can also improve the reaction rate, but care must be taken to avoid decomposition of the starting materials or products.
-
Halide Leaving Group: The reactivity of the halide on the pyridine ring follows the general trend I > Br > Cl.[5] If starting from the bromo- or chloro-substituted pyridine, more forcing conditions (higher temperature, more active catalyst) may be required compared to the iodo-analogue.
The successful Sonogashira coupling of 2-aryl-6-bromo-4-(trifluoromethyl)quinolines with phenylacetylene using Pd(OAc)₂ and PPh₃ demonstrates the feasibility of this reaction on a trifluoromethyl-substituted heterocyclic system, yielding the desired products in moderate to good yields (42-88%).[8] This further supports the applicability of the Sonogashira coupling for the functionalization of this compound.
Conclusion
The Sonogashira coupling provides a valuable tool for the synthesis of novel 2,6-disubstituted pyridines containing a trifluoromethyl group, which are of significant interest in medicinal chemistry and materials science. The protocol outlined in this document, based on a closely related substrate, offers a robust starting point for the successful implementation of this transformation. For challenging cases, a systematic optimization of the catalyst, ligand, base, and solvent system is recommended to achieve optimal results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of 6-(Trifluoromethyl)pyridine-2-carbonitrile
Introduction
6-(Trifluoromethyl)pyridine-2-carbonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical agents. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and increased lipophilicity, making it a desirable moiety in drug design.[1][2][3][4][5] This application note describes a robust and efficient one-pot synthesis of this compound from 2-chloro-6-(trifluoromethyl)pyridine utilizing a palladium-catalyzed cyanation reaction. This method offers high yields and procedural simplicity, making it suitable for both academic research and industrial applications.
Reaction Principle
The synthesis is based on a palladium-catalyzed cross-coupling reaction between 2-chloro-6-(trifluoromethyl)pyridine and a cyanide source. The one-pot procedure involves the in-situ formation of the active palladium(0) catalyst, which then undergoes oxidative addition to the aryl chloride. Subsequent transmetalation with the cyanide anion and reductive elimination yields the desired product, this compound, and regenerates the palladium(0) catalyst to complete the catalytic cycle.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Chloro-6-(trifluoromethyl)pyridine | 39890-97-4 | 181.54 | 1.0 mmol (181.5 mg) | Starting material |
| Palladium(II) acetate [Pd(OAc)2] | 3375-31-3 | 224.50 | 0.02 mmol (4.5 mg) | Catalyst precursor |
| Xantphos | 161265-03-8 | 578.68 | 0.04 mmol (23.1 mg) | Ligand |
| Zinc Cyanide [Zn(CN)2] | 557-21-1 | 117.43 | 0.6 mmol (70.5 mg) | Cyanide source |
| Zinc dust | 7440-66-6 | 65.38 | 0.02 mmol (1.3 mg) | Reducing agent for Pd(II) to Pd(0) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | Anhydrous, reaction solvent |
| Toluene | 108-88-3 | 92.14 | As needed | For work-up and purification |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | For work-up and purification |
| Saturated aqueous sodium bicarbonate | N/A | N/A | As needed | For work-up |
| Brine | N/A | N/A | As needed | For work-up |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | For drying organic phase |
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-6-(trifluoromethyl)pyridine (181.5 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), zinc cyanide (70.5 mg, 0.6 mmol), and zinc dust (1.3 mg, 0.02 mmol).
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Seal the flask and stir the mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (by NMR) |
| This compound | C7H3F3N2 | 172.11 | 85-95% | >98% |
Visualizations
Reaction Pathway
Caption: Palladium-catalyzed cyanation cycle for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the one-pot synthesis and purification.
Safety Precautions
-
Handle all reagents in a well-ventilated fume hood.
-
Zinc cyanide is highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium compounds can be toxic and should be handled with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Conclusion
This application note provides a detailed protocol for a one-pot synthesis of this compound. The palladium-catalyzed cyanation of 2-chloro-6-(trifluoromethyl)pyridine offers a reliable and high-yielding route to this valuable synthetic intermediate. The procedure is straightforward and can be readily implemented in a standard organic chemistry laboratory. The use of a less toxic cyanide source like zinc cyanide is also a notable advantage.[6][7][8]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. jelsciences.com [jelsciences.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridine-2-carbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 6-(Trifluoromethyl)pyridine-2-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal methods for the synthesis of this compound:
-
Nucleophilic Aromatic Substitution (SNAr) Cyanation: This route involves the displacement of a halide (typically chloro- or bromo-) from the 2-position of a 6-(trifluoromethyl)pyridine precursor using a cyanide salt. Palladium or copper catalysts are often employed to facilitate this transformation.
-
Sandmeyer Reaction: This classic method involves the diazotization of 6-(trifluoromethyl)pyridin-2-amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the nitrile group.[1][2]
Q2: Which synthetic route is preferable?
The choice of route depends on the availability of starting materials, safety considerations, and scale. The SNAr cyanation route often avoids the sometimes unstable diazonium salt intermediates of the Sandmeyer reaction. However, the Sandmeyer reaction can be effective if the corresponding aminopyridine is a more accessible precursor.
Q3: My SNAr cyanation reaction yield is low. What are the common causes?
Low yields in the cyanation of 2-halo-6-(trifluoromethyl)pyridines can stem from several factors:
-
Inactive Catalyst: If using a palladium-catalyzed method, the palladium(0) species may not have been generated effectively, or the catalyst may have decomposed.
-
Poor Quality Cyanide Source: The cyanide salt (e.g., NaCN, KCN, Zn(CN)₂) may be hydrated or of low purity. Zinc cyanide is often preferred as it is less hygroscopic and can lead to fewer side reactions.
-
Solvent Issues: The solvent must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst and promote side reactions. Dimethylformamide (DMF) and propionitrile are common solvents.[3]
-
Insufficient Temperature: The C-Cl or C-Br bond on the electron-deficient pyridine ring is activated towards nucleophilic attack, but the reaction may still require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[3]
Q4: How can I improve the yield of my Sandmeyer reaction?
Optimizing the Sandmeyer reaction involves careful control of the two main steps:
-
Diazotization: This step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. Ensure slow, portion-wise addition of sodium nitrite to the acidic solution of the aminopyridine.
-
Cyanation: The solution of the formed diazonium salt should be added slowly to a well-stirred, pre-prepared solution of copper(I) cyanide. The temperature of this step is also critical and should be controlled. The use of freshly prepared CuCN is recommended for optimal results.[4]
Q5: What are common side products, and how can they be minimized?
In the SNAr cyanation route, a common side product is the corresponding pyridone, formed by the hydrolysis of the starting material or product if water is present. Minimizing this requires strictly anhydrous conditions.
In the Sandmeyer reaction , side products can arise from the reaction of the diazonium salt with the solvent or counter-ions. For example, reaction with water can form the hydroxypyridine, and reaction with the halide from the acid used (e.g., HCl) can produce the chloropyridine.[1] Careful control of reaction conditions and slow addition rates are key to minimizing these byproducts.
Data Summary: Comparison of Synthetic Routes
| Feature | SNAr Cyanation of 2-Halo-Pyridine | Sandmeyer Reaction |
| Starting Material | 2-Chloro- or 2-Bromo-6-(trifluoromethyl)pyridine | 6-(Trifluoromethyl)pyridin-2-amine |
| Key Reagents | Cyanide Salt (e.g., Zn(CN)₂, CuCN, NaCN/KCN), Catalyst (e.g., Pd(PPh₃)₄, DMAP)[3] | NaNO₂, Acid (e.g., HCl, H₂SO₄), CuCN |
| General Conditions | Anhydrous, inert atmosphere, elevated temperature (80-150 °C) | Low temperature (0-5 °C) for diazotization, controlled warming for cyanation |
| Pros | - Avoids potentially unstable diazonium salts- Can be a one-step process | - Starts from a readily available amine precursor- Well-established classical reaction[2] |
| Cons | - May require expensive palladium catalysts- Heavy metal cyanides (e.g., CuCN) produce toxic waste[3]- Requires strictly anhydrous conditions | - Diazonium salts can be unstable/explosive- Two-step, one-pot procedure requires careful control of conditions |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-6-(trifluoromethyl)pyridine
This protocol is a representative procedure based on common palladium-catalyzed cyanation methods.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc cyanide (Zn(CN)₂, 1.2 equivalents).
-
Reagent Addition: To the flask, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Sandmeyer Reaction of 6-(Trifluoromethyl)pyridin-2-amine
This protocol is a representative procedure for a classic Sandmeyer reaction.
-
Diazotization: In a flask, dissolve 6-(trifluoromethyl)pyridin-2-amine (1.0 equivalent) in an aqueous solution of hydrochloric acid (HCl, ~3 equivalents) at 0 °C. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C.
-
Catalyst Preparation: In a separate, larger reaction flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 equivalents) in water.
-
Cyanation: Slowly add the cold diazonium salt solution from step 1 to the stirred CuCN suspension. The addition may cause gas evolution (N₂).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases.
-
Work-up: Cool the reaction mixture and neutralize it with an appropriate base (e.g., sodium carbonate).
-
Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude nitrile via column chromatography or distillation.
Visual Guides
Caption: Primary synthetic pathways to the target molecule.
Caption: Decision tree for troubleshooting low yield issues.
References
common side reactions with 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with 6-(trifluoromethyl)pyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when working with this compound?
A1: Based on the reactivity of the functional groups present, the most common side reactions include:
-
Hydrolysis of the nitrile group: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, especially under acidic or basic conditions with elevated temperatures.
-
Nucleophilic attack on the pyridine ring: The electron-withdrawing trifluoromethyl group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.
-
Reactions involving the trifluoromethyl group: While generally stable, under certain reductive conditions, partial or complete defluorination of the trifluoromethyl group can occur.
-
Polymerization: Under strongly acidic conditions, cyanopyridines can sometimes lead to the formation of polymeric byproducts.
Q2: How can I minimize the hydrolysis of the nitrile group during a reaction?
A2: To minimize hydrolysis:
-
Control the pH: Avoid strongly acidic or basic conditions if the nitrile group needs to be preserved. If the reaction requires acidic or basic catalysis, consider using milder reagents or buffered systems.
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried, as water is a key reactant in hydrolysis.
-
Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
-
Reaction Time: Monitor the reaction progress closely and limit the reaction time to what is necessary for the desired transformation.
Q3: My reaction is not proceeding as expected. What are some general troubleshooting steps?
A3: If your reaction is failing or giving low yields, consider the following:
-
Reagent Quality: Ensure the purity and activity of your starting materials and reagents. This compound should be a white to off-white solid.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use dry, high-purity solvents.
-
Temperature Monitoring: Accurately monitor and control the internal reaction temperature.
-
Reaction Concentration: The concentration of reactants can significantly impact reaction rates and side product formation.
Troubleshooting Guides
Hydrolysis of the Nitrile Group
Issue: Formation of 6-(Trifluoromethyl)picolinamide or 6-(Trifluoromethyl)picolinic acid as byproducts.
Identification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the appearance of more polar spots/peaks corresponding to the amide or carboxylic acid.
-
Characterize the byproduct using NMR spectroscopy (disappearance of the nitrile signal in IR, appearance of amide or carboxylic acid protons and carbons in NMR).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile hydrolysis.
Experimental Protocol: Conversion of Nitrile to Carboxylic Acid
This protocol is for the intentional hydrolysis of the nitrile to the corresponding carboxylic acid, 6-(trifluoromethyl)pyridine-2-carboxylic acid.
-
Reaction: this compound is heated in a mixture of concentrated sulfuric acid and water.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Carefully add a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Adjust the pH of the solution to ~3-4 with a suitable base (e.g., concentrated NaOH solution) while cooling in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Expected Outcome: This procedure should yield 6-(Trifluoromethyl)pyridine-2-carboxylic acid as a solid. The melting point of the product is reported to be in the range of 154-158 °C.[1]
| Reagent/Product | Molar Mass ( g/mol ) | Key Properties |
| This compound | 172.11 | Starting material |
| 6-(Trifluoromethyl)pyridine-2-carboxylic acid | 191.11 | Product, solid, mp 154-158 °C |
Reduction of the Nitrile Group
Issue: Incomplete reduction or formation of side products during the synthesis of 2-(aminomethyl)-6-(trifluoromethyl)pyridine.
Identification:
-
Incomplete Reduction: Presence of starting material or partially reduced intermediates (e.g., imines) detected by LC-MS or NMR.
-
Side Products: Formation of over-reduced or rearranged products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile reduction.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction: Reduction of the nitrile to a primary amine using a strong reducing agent.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The quenching procedure is highly exothermic and should be performed with extreme care.
-
Note: Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles to amines.
| Reagent/Product | Molar Mass ( g/mol ) | Role |
| This compound | 172.11 | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | Reducing agent |
| 2-(Aminomethyl)-6-(trifluoromethyl)pyridine | 176.14 | Product |
Nucleophilic Aromatic Substitution (SNAAr)
Issue: Low yield or no reaction when attempting to displace a leaving group at the 2- or 6-position of a related 6-(trifluoromethyl)pyridine derivative. While the nitrile itself is not a leaving group, this section is relevant for synthetic precursors or derivatives.
Identification:
-
Starting material is recovered unchanged.
-
Formation of undesired regioisomers if other positions are activated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Note on Reactivity: The trifluoromethyl group is strongly electron-withdrawing, which activates the pyridine ring for nucleophilic aromatic substitution. For halopyridines, the reactivity order is generally F > Cl > Br > I. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine.[2]
Signaling Pathways and Drug Development Context
This compound is a valuable building block in medicinal chemistry. The trifluoromethylpyridine motif is present in numerous agrochemicals and pharmaceuticals.[3] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.
Derivatives of trifluoromethylpyridines are being investigated for a wide range of therapeutic targets, including but not limited to:
-
Kinase Inhibitors: For applications in oncology.
-
Ion Channel Modulators: For neurological disorders.
-
G-Protein Coupled Receptor (GPCR) Ligands: For various therapeutic areas.
The specific signaling pathway of interest would depend on the final molecule synthesized from this building block. Researchers using this intermediate are likely targeting proteins involved in cell signaling cascades relevant to cancer, inflammation, or central nervous system disorders.
Logical Relationship Diagram:
Caption: Role in a typical drug discovery workflow.
References
Technical Support Center: Nucleophilic Substitution of 6-(Trifluoromethyl)pyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 6-(trifluoromethyl)pyridine-2-carbonitrile. The primary focus is on the hydrolysis of the nitrile group, a common nucleophilic substitution pathway for this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of nucleophilic substitution on this compound?
A1: The most common nucleophilic substitution reaction for this compound is the hydrolysis of the 2-carbonitrile group. Depending on the reaction conditions, you can expect to form one of two primary products:
-
6-(Trifluoromethyl)picolinamide: This is the intermediate product of hydrolysis and is typically formed under milder basic or acidic conditions with controlled water content.
-
6-(Trifluoromethyl)picolinic acid: This is the final hydrolysis product, formed under more vigorous acidic or basic conditions, usually with an excess of water and higher temperatures.[1]
Q2: How stable is the trifluoromethyl group during these reactions?
A2: The trifluoromethyl group is generally stable under most acidic and basic conditions used for nitrile hydrolysis.[2][3] However, prolonged exposure to very strong acids or bases, especially at elevated temperatures, can potentially lead to the degradation of the trifluoromethyl group through a process called protolytic defluorination or base-catalyzed decomposition.[4]
Q3: Can other nucleophiles react with this compound?
A3: Yes, while hydrolysis is common, other nucleophiles can react with the carbonitrile group. For example, strong nucleophiles may add across the carbon-nitrogen triple bond. However, detailed information on byproducts for a wide range of nucleophiles is not extensively documented in readily available literature. The focus of this guide is on the more prevalent hydrolysis reactions.
Q4: What are the typical starting materials for the synthesis of this compound, and could they be present as impurities?
A4: While there are various synthetic routes, a common precursor is a halogenated version of the pyridine, such as 2-chloro-6-(trifluoromethyl)pyridine, which is then subjected to cyanation.[5][6] Therefore, residual amounts of the halogenated precursor could be present in the starting material and may lead to its own hydrolysis byproducts (e.g., 2-hydroxy-6-(trifluoromethyl)pyridine).
Troubleshooting Guides
Problem 1: Low yield of the desired 6-(trifluoromethyl)picolinamide (incomplete hydrolysis).
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Inadequate concentration of acid or base catalyst. | Increase the concentration of the acid or base catalyst. Ensure stoichiometric amounts are used where required. |
| Poor solubility of the starting material. | Choose a co-solvent in which the this compound is more soluble, while still allowing for the hydrolysis reaction to proceed. |
Problem 2: Formation of 6-(trifluoromethyl)picolinic acid when the amide is the desired product.
| Possible Cause | Suggested Solution |
| Reaction conditions are too harsh (high temperature, prolonged reaction time). | Reduce the reaction temperature and time. Carefully monitor the reaction to stop it once the starting material is consumed and before significant amide hydrolysis occurs. |
| Excess water in the reaction mixture. | Use a stoichiometric amount of water or a solvent system with a controlled amount of water. |
Problem 3: Low yield of the desired 6-(trifluoromethyl)picolinic acid.
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis of the intermediate amide. | Increase the reaction time, temperature, or concentration of the acid/base to ensure complete conversion of the amide to the carboxylic acid.[1] |
| Decarboxylation of the product at high temperatures. | For the hydrolysis of 2-cyanopyridines, it is recommended to keep the temperature below 135°C to prevent decarboxylation of the resulting picolinic acid.[7][8] |
| Product precipitation and loss during workup. | Adjust the pH carefully during the workup to ensure the picolinic acid is fully protonated (acidic workup) or deprotonated (basic workup) to control its solubility. |
Problem 4: Presence of unexpected byproducts.
| Possible Cause | Suggested Solution |
| Unreacted Starting Material: Incomplete reaction. | See Problem 1 for solutions. |
| 6-(Trifluoromethyl)picolinamide: Incomplete hydrolysis to the carboxylic acid. | See Problem 3 for solutions. |
| 2-Hydroxy-6-(trifluoromethyl)pyridine: Hydrolysis of a chlorinated impurity. | Purify the starting this compound before use. |
| Decarboxylation Product (2-(Trifluoromethyl)pyridine): High reaction temperatures. | Maintain reaction temperatures below 135°C.[7][8] |
| Defluorination Products: Use of very strong acid or base, or high temperatures. | Use milder reaction conditions. If harsh conditions are necessary, consider alternative synthetic routes.[4] |
Experimental Protocols
The following are generalized experimental protocols for the hydrolysis of this compound. Researchers should adapt these based on their specific laboratory conditions and safety protocols.
Synthesis of 6-(Trifluoromethyl)picolinamide (Partial Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add a controlled amount of aqueous base (e.g., NaOH solution) or acid (e.g., H2SO4). The amount of water should be limited to favor the formation of the amide.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture, neutralize the catalyst, and extract the product with a suitable organic solvent. The crude product can be purified by crystallization or column chromatography.
Synthesis of 6-(Trifluoromethyl)picolinic Acid (Complete Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 4M NaOH).
-
Reaction Conditions: Heat the mixture to reflux (typically 90-110°C) and stir vigorously for an extended period (several hours to overnight).
-
Monitoring: Monitor the reaction by TLC or LC-MS to ensure the disappearance of both the starting material and the intermediate amide.
-
Workup and Purification:
-
Acidic Hydrolysis: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter, wash with cold water, and dry.
-
Basic Hydrolysis: Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to precipitate the picolinic acid. Filter, wash with cold water, and dry.
-
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Troubleshooting logic for identifying byproducts in the hydrolysis reaction.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
optimizing catalyst loading for Suzuki coupling with 6-(Trifluoromethyl)pyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on optimizing catalyst loading for challenging substrates such as 6-(Trifluoromethyl)pyridine-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of electron-deficient, heteroaromatic substrates.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species. This is a well-documented challenge, sometimes referred to as the "2-pyridyl problem." | a. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos or XPhos) to shield the metal center and promote the desired catalytic cycle. b. Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems known to be more resistant to pyridine inhibition. For particularly challenging couplings, consider increasing the catalyst loading. |
| 2. Inefficient Oxidative Addition: The Carbon-Halogen bond in electron-deficient aryl halides, while activated, can sometimes present challenges for certain palladium catalysts. | a. Catalyst System: Ensure you are using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. b. Ligand Choice: Electron-rich and bulky ligands can accelerate the rate of oxidative addition. | |
| 3. Poor Transmetalation: The transfer of the electron-deficient pyridine group from the boronic acid or ester to the palladium center can be a slow, rate-limiting step. | a. Base Selection: The choice of base is critical. Screen inorganic bases such as K₃PO₄, Cs₂CO₃, or KF. The base must be anhydrous and finely ground for optimal reactivity. b. Boron Reagent: Consider using a potassium trifluoroborate salt or a boronate ester (e.g., pinacol ester) of the pyridine, as these are often more stable and can exhibit different reactivity profiles in the transmetalation step. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid. | a. Rigorous Degassing: Thoroughly degas all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. b. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experimental setup and reaction time. |
| 2. Inefficient Reduction of Pd(II) Precatalyst: If a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can lead to side reactions. | a. Precatalyst Activation: Ensure the reaction conditions are suitable for the reduction of the chosen precatalyst. b. Stoichiometry Control: While a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, a large excess can favor homocoupling. | |
| Substantial Protodeboronation | 1. Presence of Water: The C-B bond of the boronic acid is susceptible to cleavage by proton sources, most commonly water, leading to the formation of the corresponding pyridine without the boron moiety. | a. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried (flame-dried or oven-dried). b. Base Selection: While a base is necessary, some bases in the presence of water can exacerbate protodeboronation. Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ is often preferred. |
| 2. Instability of the Boronic Acid: Pyridylboronic acids, especially those with electron-withdrawing groups, can be inherently unstable. | a. Use of Boronate Esters or Trifluoroborates: These derivatives are generally more stable and less prone to protodeboronation. They can release the boronic acid in situ under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a challenging Suzuki coupling like the one with this compound?
A1: For challenging substrates, a higher initial catalyst loading is often employed to ensure the reaction proceeds. A common starting point is between 1-5 mol% of the palladium source.[1] Optimization studies can then be performed to reduce the catalyst loading to a more cost-effective level without significantly compromising the yield.
Q2: How does increasing the catalyst loading affect the reaction?
A2: Increasing the catalyst loading generally increases the reaction rate and can lead to higher yields, especially if catalyst deactivation is an issue. However, beyond a certain point, further increases may not lead to a proportional increase in yield and can even be detrimental, potentially leading to the formation of palladium black and an increase in side products. It also increases the cost and the amount of residual palladium in the product, which is a major concern in pharmaceutical applications.
Q3: Can I use a heterogeneous catalyst like Pd/C for this type of reaction?
A3: While heterogeneous catalysts like Palladium on carbon (Pd/C) are attractive for their ease of separation, they often require harsher reaction conditions and may not be as effective for challenging Suzuki couplings involving electron-deficient heteroaromatics compared to homogeneous systems with specialized ligands. However, recent research has shown that with the right combination of a phosphine ligand and a non-prereduced Pd/C, good yields can be achieved for the coupling of halopyridines.
Q4: My reaction turns black immediately. Is this normal?
A4: The formation of a black precipitate, often presumed to be palladium black, can indicate catalyst decomposition. While some reactions that turn black still proceed to completion, it can also be a sign of suboptimal conditions. If the yield is low, this observation warrants further investigation into the stability of the catalyst under the chosen reaction conditions.
Q5: What is the role of water in my Suzuki coupling reaction?
A5: Water can have a dual role in Suzuki couplings. In many cases, a small amount of water as a co-solvent is beneficial and even necessary for the dissolution of the base and to facilitate the transmetalation step. However, an excess of water can promote the undesirable side reaction of protodeboronation, especially with sensitive boronic acids. For substrates prone to protodeboronation, running the reaction under strictly anhydrous conditions may be necessary.
Data Presentation
The following table summarizes the effect of palladium catalyst loading on the yield of a Suzuki-Miyaura coupling of an electron-deficient aryl bromide with phenylboronic acid, which can serve as a model for optimizing the reaction of this compound.
| Catalyst | Catalyst Loading (mol %) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 0.05 | Phosphinic Amide | K₂CO₃ | EtOH/H₂O | 80 | 1 | 98 |
| Pd(OAc)₂ | 0.1 | Phosphinic Amide | K₂CO₃ | EtOH/H₂O | 80 | 1 | 98 |
| Pd(OAc)₂ | 0.5 | Phosphinic Amide | K₂CO₃ | EtOH/H₂O | 80 | 1 | 97 |
| Pd(OAc)₂ | 1.0 | Phosphinic Amide | K₂CO₃ | EtOH/H₂O | 80 | 1 | 96 |
| Pd(OAc)₂ | 2.0 | Phosphinic Amide | K₂CO₃ | EtOH/H₂O | 80 | 1 | 95 |
Data is representative and adapted from studies on similar electron-deficient substrates. Actual results may vary depending on the specific reactants and conditions.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling
This protocol provides a general framework for optimizing the palladium catalyst loading for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (or other aryl halide)
-
Arylboronic acid or boronate ester
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the base (2.0 mmol, 2.0 eq), and the chosen ligand (e.g., 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst. The amount of catalyst will be varied in a series of experiments (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Work-up: Upon completion (or at a designated time point), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Analysis: Characterize the purified product by NMR and mass spectrometry and determine the isolated yield for each catalyst loading.
Visualizations
Caption: A generalized workflow for performing and optimizing a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common issues in Suzuki coupling reactions.
References
Technical Support Center: Preventing Defluorination of Trifluoromethylpyridines
Welcome to the technical support center for chemists working with trifluoromethylpyridines. This resource is designed to help researchers, scientists, and drug development professionals anticipate, troubleshoot, and prevent the unwanted defluorination of trifluoromethylpyridine cores during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is defluorination of trifluoromethylpyridines and why is it a problem?
A1: Defluorination is the loss of one or more fluorine atoms from the trifluoromethyl (-CF₃) group on a pyridine ring, leading to the formation of -CHF₂ or -CH₂F groups, or even complete removal of the fluorinated moiety. This is a significant issue in synthetic chemistry, particularly in drug discovery and development, for several reasons:
-
Loss of Desired Properties: The trifluoromethyl group is often incorporated into molecules to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3][4][5] Defluorination negates these beneficial effects, leading to compounds with altered and often undesirable pharmacokinetic and pharmacodynamic profiles.
-
Formation of Impurities: The defluorinated products are impurities that can be difficult to separate from the desired trifluoromethylated compound, complicating purification and potentially leading to inaccurate biological data.
-
Reduced Yields: The formation of side products through defluorination inherently lowers the yield of the target molecule.
Q2: Under what reaction conditions is defluorination of trifluoromethylpyridines most likely to occur?
A2: Defluorination is frequently observed under nucleophilic and basic conditions. The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring susceptible to nucleophilic attack.[1][6] Specific conditions known to promote defluorination include:
-
Strongly Basic Conditions: The use of strong bases can lead to base-promoted elimination pathways.
-
Nucleophilic Aromatic Substitution (SNAr): While a useful reaction for functionalizing the pyridine ring, certain nucleophiles and reaction conditions can favor defluorination as a side reaction.[6]
-
Reductive Conditions: Some reductive processes, particularly those involving photoredox catalysis, can lead to hydrodefluorination where a C-F bond is replaced by a C-H bond.[7]
-
High Temperatures: Elevated reaction temperatures can provide the activation energy needed for defluorination pathways to become more competitive.
Q3: How does the position of the trifluoromethyl group on the pyridine ring affect its susceptibility to defluorination?
A3: The position of the -CF₃ group significantly influences its stability. The electron distribution within the pyridine ring means that -CF₃ groups at the 2- and 4-positions are generally more susceptible to nucleophilic attack and subsequent defluorination compared to a -CF₃ group at the 3-position. This is due to the ability of the nitrogen atom to stabilize the negative charge developed during nucleophilic attack at the ortho and para positions.
Q4: Are there any general strategies to minimize defluorination?
A4: Yes, several general strategies can be employed:
-
Careful Selection of Base and Solvent: Use milder bases and aprotic solvents where possible.
-
Lower Reaction Temperatures: Running reactions at lower temperatures can help to disfavor the higher activation energy pathways that lead to defluorination.
-
Use of Modern Catalytic Methods: Techniques like photocatalysis and flow chemistry can offer milder reaction conditions and better control over side reactions.[7]
-
Protecting Groups: In some cases, strategic use of protecting groups on the pyridine ring can modulate its electronic properties and reduce the likelihood of defluorination.
Troubleshooting Guide
This guide is designed to help you diagnose and solve issues with defluorination in your reactions involving trifluoromethylpyridines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of -CHF₂ or -CH₂F impurities detected by NMR or MS. | Reaction conditions are too harsh. Strong base, high temperature, or prolonged reaction times may be promoting defluorination. | - Reduce reaction temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Use a milder base: If a base is required, screen milder options (e.g., K₂CO₃ instead of NaH). - Optimize reaction time: Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times after the starting material has been consumed. |
| Nucleophile is attacking the -CF₃ group. Some nucleophiles can directly or indirectly lead to defluorination. | - Change the nucleophile: If possible, consider using a less basic or sterically different nucleophile. - Protect the nucleophile: If the nucleophile has multiple reactive sites, protecting the more reactive or basic site may prevent side reactions. | |
| Solvent is promoting defluorination. Protic solvents can sometimes participate in defluorination pathways. | - Switch to an aprotic solvent: Consider using solvents like THF, dioxane, or toluene. | |
| Low yield of the desired trifluoromethylpyridine product with a complex mixture of byproducts. | Multiple defluorination pathways are occurring. This can be a combination of the factors listed above. | - Re-evaluate the entire reaction design: Consider alternative synthetic routes that avoid harsh conditions. - Employ advanced techniques: Explore photocatalysis or flow chemistry, which can offer milder and more controlled reaction environments. |
| Inconsistent results and variable levels of defluorination between batches. | Purity of reagents or subtle variations in reaction setup. Impurities in solvents or reagents, or slight differences in temperature or addition rates, can affect the outcome. | - Ensure high purity of all reagents and solvents. - Standardize the reaction setup and procedure meticulously. Use consistent stirring rates, addition times, and temperature control. |
Data on Preventing Defluorination in Cross-Coupling Reactions
The following table summarizes different conditions for Suzuki cross-coupling reactions with trifluoromethylpyridines, highlighting conditions that minimize defluorination and maximize the yield of the desired product.
| Trifluoromethylpyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Observed Defluorination | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 | Minimal | [3] |
| 4-Chloro-2-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 | Not reported | [8] |
| 2-Bromo-6-(trifluoromethyl)pyridine | 3-Thienylboronic acid | Pd(OAc)₂ / XPhos | CsF | THF | 60 | 78 | Minimal | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction of a Halogenated Trifluoromethylpyridine with Minimized Defluorination
This protocol provides a general method for the Suzuki coupling of a chloro- or bromo-trifluoromethylpyridine with an arylboronic acid, using conditions optimized to reduce the risk of defluorination.
Materials:
-
Halogenated trifluoromethylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried flask, add the halogenated trifluoromethylpyridine, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Pathways for Defluorination
This diagram illustrates the common mechanistic pathways that can lead to the undesired defluorination of trifluoromethylpyridines.
Caption: Common pathways leading to defluorination of trifluoromethylpyridines.
Diagram 2: Troubleshooting Workflow for Unexpected Defluorination
This workflow provides a logical sequence of steps to follow when troubleshooting an experiment where defluorination has occurred.
Caption: A logical workflow for troubleshooting unexpected defluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. sketchviz.com [sketchviz.com]
- 3. benchchem.com [benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
stability of 6-(Trifluoromethyl)pyridine-2-carbonitrile in acidic and basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)pyridine-2-carbonitrile. The information addresses potential stability issues in acidic and basic media that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
This compound is susceptible to hydrolysis in both acidic and basic aqueous media. The nitrile group can undergo hydrolysis to form a carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group is expected to activate the nitrile group towards nucleophilic attack, potentially accelerating hydrolysis compared to unsubstituted 2-cyanopyridine.
Q2: What are the likely degradation products of this compound in acidic or basic media?
Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the nitrile group. This proceeds in two steps:
-
Hydrolysis to the corresponding amide: 6-(Trifluoromethyl)picolinamide .
-
Further hydrolysis of the amide to the carboxylic acid: 6-(Trifluoromethyl)picolinic acid .
Under harsh acidic conditions and elevated temperatures, decarboxylation of 6-(Trifluoromethyl)picolinic acid to form 2-(Trifluoromethyl)pyridine is a possibility.
Q3: How does pH affect the stability of this compound?
The rate of hydrolysis is pH-dependent.
-
Acidic conditions: The pyridine nitrogen can be protonated, which further increases the electron-withdrawing effect on the nitrile group, making it more susceptible to nucleophilic attack by water.[1][2][3]
-
Basic conditions: The nitrile group is directly attacked by hydroxide ions, which are strong nucleophiles, leading to hydrolysis.[2][3][4]
Generally, the compound is expected to be least stable at the extremes of the pH range.
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
To minimize degradation, this compound should be stored in a cool, dry place, protected from moisture and incompatible substances such as strong acids and bases. For solutions, it is advisable to use aprotic organic solvents and to prepare aqueous solutions fresh before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results or appearance of new peaks in chromatogram over time. | Degradation of the compound in the experimental medium. | Verify the pH of your medium. If acidic or basic, consider buffering your system to a more neutral pH if the experimental conditions allow. Prepare fresh solutions of the compound for each experiment. |
| Low yield in a reaction where this compound is a starting material. | The reaction conditions (e.g., high temperature in the presence of water, strong acid, or strong base) are causing hydrolysis of the nitrile group. | If possible, modify the reaction conditions to be anhydrous or to use a milder pH. If the reaction must be run under hydrolytic conditions, minimize the reaction time and temperature. |
| Formation of an unexpected, more polar side product. | This could be the formation of 6-(Trifluoromethyl)picolinamide or 6-(Trifluoromethyl)picolinic acid due to hydrolysis. | Characterize the side product using techniques like LC-MS or NMR to confirm its identity. This will help in optimizing the reaction to avoid its formation. |
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically for the hydrolysis kinetics of this compound. However, based on general principles of nitrile hydrolysis, a qualitative stability profile can be predicted. Researchers are encouraged to perform their own stability studies to obtain quantitative data for their specific experimental conditions.
| pH Range | Expected Relative Stability | Potential Primary Degradation Products |
| < 4 (Acidic) | Low | 6-(Trifluoromethyl)picolinamide, 6-(Trifluoromethyl)picolinic acid |
| 4 - 8 (Near Neutral) | High | Minimal degradation expected over short periods. |
| > 8 (Basic) | Low | 6-(Trifluoromethyl)picolinamide, 6-(Trifluoromethyl)picolinic acid |
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound at Different pH Values (Forced Degradation Study)
This protocol outlines a general procedure to determine the stability of the target compound in acidic, neutral, and basic conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Purified water (e.g., HPLC grade)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- pH meter
- HPLC or UPLC system with a UV detector or a mass spectrometer (MS)
- Analytical column (e.g., C18)
- Thermostatically controlled water bath or incubator
- Volumetric flasks and pipettes
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
3. Preparation of Test Solutions:
- Acidic Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 N HCl to achieve a final concentration of approximately 50 µg/mL.
- Neutral Condition: In a volumetric flask, add a known volume of the stock solution to purified water to achieve a final concentration of approximately 50 µg/mL.
- Basic Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 N NaOH to achieve a final concentration of approximately 50 µg/mL.
- Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.
4. Incubation:
- Incubate the acidic, neutral, and basic test solutions at a controlled temperature (e.g., 40 °C).
- Take aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Immediately neutralize the acidic and basic samples (the basic sample with HCl and the acidic sample with NaOH) and dilute with the mobile phase to stop further degradation.
5. Analysis:
- Analyze the samples from each time point by a validated stability-indicating HPLC or LC-MS method.
- Monitor the peak area of the parent compound and any new peaks that appear, which correspond to degradation products.
6. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
- Plot the percentage of the remaining compound against time to determine the degradation kinetics.
- Identify the degradation products by comparing their retention times with known standards or by using mass spectrometry.
Visualizations
Caption: Predicted hydrolysis pathway of this compound.
Caption: Workflow for assessing the chemical stability of the compound.
References
removal of unreacted 6-(Trifluoromethyl)pyridine-2-carbonitrile from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-(Trifluoromethyl)pyridine-2-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of unreacted this compound and related impurities from a reaction mixture.
Issue 1: Presence of Unreacted this compound in the Final Product
-
Question: After my reaction and initial work-up, I still observe the starting material, this compound, in my final product according to TLC/LCMS/NMR analysis. How can I effectively remove it?
-
Answer: The removal of unreacted this compound depends on the properties of your desired product and the other components in the reaction mixture. Since this compound is a solid with a distinct boiling point and is soluble in many organic solvents, several purification techniques can be employed.[1][2] The choice of method will depend on the scale of your reaction and the stability of your product.
Troubleshooting Workflow: Removing Unreacted Starting Material
Caption: Troubleshooting workflow for removing unreacted starting material.
Recommended Actions:
-
Acidic Wash (for acid-stable products): Since the pyridine nitrogen in this compound is basic, it can be protonated with a dilute acid to form a water-soluble salt. This allows for its removal from an organic solution through liquid-liquid extraction.
-
Protocol: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with 1 M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). Repeat the wash if necessary. Neutralize the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution and then wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
-
Column Chromatography: If there is a sufficient polarity difference between your product and the starting material, flash column chromatography is a highly effective purification method.
-
Protocol: Choose an appropriate solvent system based on thin-layer chromatography (TLC) analysis. A common starting point for compounds of this nature is a mixture of hexanes and ethyl acetate.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent method for purification. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the unreacted starting material remains in solution.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Distillation: Given that this compound has a boiling point of approximately 208.6 °C at atmospheric pressure, distillation can be a viable option if your product has a significantly different boiling point and is thermally stable.[3] Vacuum distillation is recommended to lower the boiling points and prevent potential decomposition.
-
Issue 2: Emulsion Formation During Aqueous Work-up
-
Question: When I perform an aqueous wash to remove the starting material, I am getting a persistent emulsion that is difficult to separate. What should I do?
-
Answer: Emulsion formation is a common issue, especially when dealing with pyridine-containing compounds.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter through Celite: Pass the entire mixture through a pad of Celite® or filter aid. This can help to break up the emulsion.
-
Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Solvent Modification: Adding more of the organic solvent can sometimes help to resolve the emulsion.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical impurities I might encounter in a reaction involving this compound?
-
A1: Besides unreacted starting material, potential impurities could include byproducts from the reaction itself, and potentially starting materials from the synthesis of this compound if it was prepared in-house. A common synthesis route involves the reaction of a 2-halopyridine derivative with a cyanide source. Therefore, residual halogenated pyridines could be present.
-
-
Q2: Is this compound stable to acidic and basic conditions?
-
A2: The pyridine ring is generally stable to mild acidic conditions, allowing for an acid wash. However, strong acids or prolonged exposure may lead to degradation. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, to form a carboxylic acid or amide. Therefore, it is advisable to perform acid washes at room temperature and not for extended periods.
-
-
Q3: What is the best way to monitor the removal of this compound?
-
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. Use a suitable eluent system (e.g., hexanes/ethyl acetate) and visualize the spots under a UV lamp (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
-
Q4: Can I use a copper sulfate wash to remove this compound?
-
A4: Yes, washing the organic layer with a saturated aqueous solution of copper(II) sulfate is a mild and effective method for removing pyridine and its derivatives.[4] The copper ions form a water-soluble complex with the pyridine nitrogen, which can then be extracted into the aqueous layer. This is a good alternative if your product is sensitive to acidic conditions.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₃N₂ | [3] |
| Molecular Weight | 172.11 g/mol | [3] |
| Appearance | Colorless to yellow liquid or solid | [5] |
| Boiling Point | 208.6 ± 35.0 °C (at 760 Torr) | [3] |
| Solubility in Water | Slightly soluble (3.6 g/L at 25 °C) | [3] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform. | [2] |
Experimental Protocols
Protocol 1: General Acid Wash Procedure for Removal of this compound
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat (Optional): If TLC analysis of the organic layer still shows a significant amount of the starting material, repeat the acid wash.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any remaining water-soluble components.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Diagram 1: Logical Flow for Selecting a Purification Method
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 3. CAS # 887583-52-0, this compound, 6-(Trifluoromethyl)picolinonitrile - chemBlink [chemblink.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Trifluoromethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during the synthesis of trifluoromethylpyridines.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of trifluoromethylpyridines potentially hazardous?
A1: The synthesis of trifluoromethylpyridines often involves highly exothermic reactions. For instance, the fluorination of (trichloromethyl)pyridine compounds with reagents like antimony trifluorodichloride or anhydrous hydrogen fluoride can release a significant amount of heat in a short period.[1] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing a runaway reaction, loss of containment, and release of toxic materials.
Q2: What are the primary risks associated with uncontrolled exothermic reactions in this synthesis?
A2: The main risks include:
-
Runaway Reaction: An uncontrolled increase in reaction rate and heat generation, which can exceed the cooling capacity of the reactor.
-
Pressure Buildup: The rapid temperature increase can vaporize solvents and reagents, leading to a dangerous increase in pressure.
-
Thermal Decomposition: High temperatures can cause the decomposition of reactants, intermediates, and products, potentially generating toxic or flammable gases.[2] For example, conducting the reaction at temperatures greater than 250°C can lead to the accelerated decomposition of (chloromethyl)pyridines.[2]
-
Reduced Selectivity and Yield: Poor temperature control can lead to the formation of unwanted byproducts, reducing the yield and purity of the desired trifluoromethylpyridine.
Q3: What are the key parameters to monitor during the synthesis?
A3: Continuous monitoring of the following parameters is crucial for safety and reaction control:
-
Internal Reaction Temperature: The most critical parameter to track for detecting the onset of an exotherm.
-
Jacket/Cooling Temperature: To ensure the cooling system is functioning effectively.
-
Pressure: To detect any abnormal pressure buildup.
-
Reagent Addition Rate: To control the rate of heat generation.
-
Stirring Rate: To ensure uniform heat distribution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | 1. Reagent added too quickly.2. Inadequate cooling.3. Incorrect solvent or concentration.4. Catalyst is too active or added all at once. | 1. Immediately stop reagent addition. 2. Increase cooling to maximum. 3. If necessary, use an emergency quenching system (e.g., addition of a cold, inert solvent or a reaction inhibitor).4. Review and revise the protocol to include slower, controlled addition and potentially more dilute conditions. |
| Pressure Increase Beyond Safe Limits | 1. Runaway reaction.2. Blockage in the vent or reflux condenser.3. Formation of gaseous byproducts due to decomposition. | 1. Address the root cause of the temperature rise (see above). 2. Ensure the pressure relief system is functioning correctly. 3. Vent the reactor to a safe location if necessary and possible. |
| Low Yield or Poor Selectivity | 1. Poor temperature control leading to side reactions.2. Incorrect solvent choice affecting reaction pathway.3. Inefficient mixing. | 1. Implement stricter temperature control using a slow addition protocol and efficient cooling. 2. Investigate the effect of different solvents on the reaction. Some solvents can influence the regioselectivity of trifluoromethylation. 3. Ensure adequate stirring throughout the reaction. |
| Reaction Fails to Initiate | 1. Low reaction temperature.2. Inactive catalyst.3. Impurities in starting materials or solvent. | 1. Gradually increase the temperature to the recommended initiation temperature. 2. Check the quality and handling of the catalyst. 3. Ensure all reagents and solvents are pure and dry. |
Experimental Protocols
Key Experiment: Controlled Fluorination of 2-chloro-5-(trichloromethyl)pyridine using Anhydrous HF
This protocol emphasizes safety and control of the exothermic reaction through slow addition and careful temperature management.
Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Metal Halide Catalyst (e.g., FeCl₃ or FeF₃)
-
High-pressure autoclave reactor with temperature and pressure sensors, a cooling system, a gas inlet, a liquid addition pump, and a pressure relief valve.
Procedure:
-
Reactor Preparation:
-
Ensure the autoclave is clean, dry, and passivated.
-
Charge the reactor with 2-chloro-5-(trichloromethyl)pyridine and the metal halide catalyst (1-10 mol%).
-
Seal the reactor and perform a leak test.
-
-
Initial Cooling:
-
Cool the reactor contents to 0-5°C using the cooling jacket.
-
-
Controlled Addition of Anhydrous HF:
-
Slowly introduce anhydrous HF into the reactor via the liquid addition pump. The amount of HF should be at least 3 molar equivalents.
-
Monitor the internal temperature and pressure continuously. The addition rate should be adjusted to maintain the internal temperature below a predetermined safety limit (e.g., 25°C) during the initial phase.
-
-
Gradual Heating:
-
Once the HF addition is complete, slowly heat the reaction mixture to the target temperature (typically 150-250°C).[2] The heating rate should be controlled to prevent a sudden increase in pressure.
-
The reaction is maintained at this temperature under superatmospheric pressure (5-1200 psig) for 1 to 100 hours, depending on the substrate and catalyst.[2]
-
-
Monitoring and Control:
-
Throughout the reaction, monitor the temperature and pressure. If the temperature exceeds the setpoint, immediately apply cooling. If the pressure rises unexpectedly, stop heating and cool the reactor.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any excess HF to a suitable scrubber.
-
The product, 2-chloro-5-(trifluoromethyl)pyridine, can be isolated using standard techniques such as distillation.
-
Quantitative Data Summary
| Parameter | Conventional (Batch) Addition | Slow Addition Protocol | Benefit of Slow Addition |
| Peak Exotherm Temperature | Can be significantly higher than the setpoint | Maintained within a few degrees of the setpoint | Prevents runaway reactions and thermal decomposition. |
| Reaction Time | May be shorter but with higher risk | May be longer due to controlled addition | Enhanced safety and control over the reaction. |
| Product Yield & Purity | Often lower due to side reactions at high temperatures | Generally higher | Improved selectivity and product quality. |
| Process Safety | High risk of runaway reaction and pressure buildup | Significantly lower risk | Enables safer scale-up of the synthesis. |
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Troubleshooting decision tree for exothermic events.
References
solvent effects on the reactivity of 6-(Trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support center for 6-(Trifluoromethyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction on this compound. Which solvent should I choose for the best results?
A1: The choice of solvent is critical for a successful SNAr reaction. Due to the electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen, the pyridine ring is activated for nucleophilic attack.[1] Polar aprotic solvents are generally the best choice for SNAr reactions.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are excellent choices. These solvents can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Solvents to Use with Caution: Polar protic solvents like methanol or ethanol can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction rate. For instance, studies on similar aromatic systems have shown that reaction rates in acetonitrile are significantly faster than in methanol.[2]
-
Non-Polar Solvents: Non-polar solvents like toluene or hexane are generally not recommended as they may not sufficiently dissolve the nucleophile and the reaction intermediates.
Q2: My SNAr reaction is very slow or not proceeding to completion. What are the possible solvent-related causes and how can I fix it?
A2: A slow or incomplete reaction can often be attributed to solvent choice and reaction conditions.
-
Troubleshooting Steps:
-
Check Solvent Polarity: If you are using a low-polarity solvent like THF, consider switching to a more polar aprotic solvent such as DMF or DMSO. These solvents can better stabilize the charged Meisenheimer intermediate formed during the reaction, thus lowering the activation energy.
-
Ensure Anhydrous Conditions: For reactions involving strong bases or highly sensitive nucleophiles, ensure your solvent is anhydrous. Trace amounts of water can protonate the nucleophile, diminishing its reactivity.
-
Increase Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. Some cyanation reactions on similar trifluoromethylpyridines are performed at elevated temperatures, with solvents like N,N-Dimethylacetamide (DMAC) being chosen for their high boiling points.[3]
-
Q3: I am observing unexpected side products in my reaction. Could the solvent be the cause?
A3: Yes, the solvent can influence the reaction pathway and lead to side products.
-
Hydrolysis of the Nitrile Group: In the presence of water, especially under basic or acidic conditions, the nitrile group can hydrolyze to a primary amide or a carboxylic acid. If you are using a solvent that is not fully anhydrous or a protic solvent, this could be a competing reaction.
-
Solvent Participation: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to undesired byproducts.
Q4: Can I use a solvent-free approach for reactions with this compound?
A4: Solvent-free reactions can be highly efficient and environmentally friendly. For certain multicomponent reactions involving trifluoromethyl-substituted heterocycles, solvent-free conditions have been shown to provide excellent yields and, in some cases, different regioselectivity compared to solvent-mediated processes.[4] This approach is typically best suited for reactions where the starting materials can form a molten eutectic mixture or where one of the reactants is a liquid.
Data on Solvent Effects in Related Systems
| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Observations |
| 2-Bromo-5-(trifluoromethyl)pyridine | Itself (Homocoupling) | Cyrene™/GVL (50%) | 80 | 95 | Bio-renewable solvent blend proved to be a superior alternative to DMF.[5] |
| 2-Bromo-5-(trifluoromethyl)pyridine | Itself (Homocoupling) | 1,4-butanediol | 75 | 59 | Example of using a diol as a solvent.[5] |
| 4-X-2,6-dinitrochlorobenzenes | Pyridines | Acetonitrile | 25 | - | Fastest reaction rate among the tested solvents.[2] |
| 4-X-2,6-dinitrochlorobenzenes | Pyridines | 50% MeOH-MeCN | 25 | - | Intermediate reaction rate.[2] |
| 4-X-2,6-dinitrochlorobenzenes | Pyridines | Methanol | 25 | - | Slowest reaction rate due to hydrogen bonding with the nucleophile.[2] |
| 2,3-Dichloro-5-trifluoromethylpyridine | Cyanide | DMAC | 15-30 | 90 | DMAC is preferred for its ability to provide a higher reaction temperature.[3] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 1.5 eq)
-
Weak base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the amine nucleophile, and the base.
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Stir the mixture at room temperature or heat to a suitable temperature (e.g., 60-100 °C) depending on the reactivity of the nucleophile.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Potential Hydrolysis of the Nitrile Group to a Carboxylic Acid
This protocol describes a potential method for the hydrolysis of the nitrile group.
-
Materials:
-
This compound (1.0 eq)
-
Aqueous strong base (e.g., 6M NaOH) or strong acid (e.g., 6M H₂SO₄)
-
Co-solvent (e.g., Ethanol, Dioxane)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the co-solvent.
-
Add the aqueous acid or base solution.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If using a base, carefully acidify the mixture with concentrated HCl to precipitate the carboxylic acid. If using an acid, carefully basify with a strong base and then re-acidify to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallization from a suitable solvent system may be necessary for further purification.
-
Visual Guides
Caption: A typical experimental workflow for SNAr reactions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in reactions with 6-(Trifluoromethyl)pyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)pyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: The primary reactive sites are the carbon atom of the nitrile group (-C≡N) at the 2-position, which is susceptible to nucleophilic attack and hydrolysis, and the carbon atoms of the pyridine ring, particularly at positions where nucleophilic aromatic substitution can occur. The strong electron-withdrawing effect of the trifluoromethyl (-CF3) group at the 6-position significantly influences the reactivity of the pyridine ring.[1]
Q2: What are the most common reaction types where this compound is used?
A2: This compound is a versatile intermediate in organic synthesis.[1] The most common reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces a leaving group on the pyridine ring.
-
Suzuki-Miyaura Coupling: A cross-coupling reaction to form carbon-carbon bonds, typically at a halogenated position on the pyridine ring (if present) or by converting the nitrile to a different functional group that can participate in the coupling.
-
Nitrile Group Transformations: Hydrolysis of the nitrile to a carboxylic acid or an amide, or its reduction to an amine.
Q3: Why is my Suzuki-Miyaura coupling reaction with a derivative of this compound showing low conversion?
A3: Low conversion in Suzuki-Miyaura coupling of electron-deficient pyridines is a common issue. The strong electron-withdrawing nature of the trifluoromethyl and cyano groups can deactivate the palladium catalyst and slow down the oxidative addition step if the pyridine derivative is the electrophile. Additionally, the electron-deficient nature of the system can make the boronic acid prone to protodeboronation.[2][3] For successful coupling, highly active catalyst systems with bulky, electron-rich phosphine ligands are often necessary.[4]
Q4: I am observing the formation of an unexpected amide or carboxylic acid in my reaction. What could be the cause?
A4: The nitrile group of this compound can undergo hydrolysis to form a picolinamide or a picolinic acid derivative, especially in the presence of water under basic or acidic conditions. If your reaction conditions are not strictly anhydrous, or if the reaction is worked up with aqueous acidic or basic solutions, unintended hydrolysis of the nitrile can occur.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low conversion in a Suzuki-Miyaura coupling reaction where a halogenated derivative of this compound is the electrophile, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Recommended Starting Conditions for Suzuki-Miyaura Coupling of Halogenated this compound Derivatives
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos (1:2 Pd:Ligand ratio) | Bulky, electron-rich ligands enhance catalytic activity for electron-deficient substrates.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are often required for challenging couplings.[4] |
| Solvent | Dioxane, Toluene, or THF (anhydrous) | Polar aprotic solvents are generally effective. Ensure the solvent is degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary for less reactive aryl halides.[2] |
Low Conversion in Nucleophilic Aromatic Substitution (SNAr)
Low conversion in SNAr reactions with this compound can be due to a poor leaving group, a weak nucleophile, or suboptimal reaction conditions. The cyano group at the 2-position can potentially act as a leaving group, or another leaving group (e.g., a halogen) could be present on the ring.
Troubleshooting Workflow for Nucleophilic Aromatic Substitution
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
General Conditions for Nucleophilic Aromatic Substitution with Amines
| Parameter | Recommended Condition | Rationale |
| Substrate | Halogenated this compound | Halogens are better leaving groups than the cyano group. |
| Nucleophile | Primary or secondary amine (1-2 equivalents) | Common nucleophiles for SNAr. |
| Base (optional) | K₂CO₃ or Et₃N (2-3 equivalents) | For neutral amine nucleophiles, a base can increase nucleophilicity. |
| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents stabilize the charged intermediate. |
| Temperature | 80 - 150 °C | Higher temperatures are often required to drive the reaction to completion. |
Unintended Hydrolysis of the Nitrile Group
The presence of water in combination with acidic or basic conditions can lead to the hydrolysis of the nitrile group to either an amide or a carboxylic acid.
Logical Diagram for Nitrile Hydrolysis
Caption: Pathway for the hydrolysis of the nitrile group.
Conditions for Intentional Nitrile Hydrolysis
| Product | Reagents and Conditions | Expected Outcome |
| Amide | H₂O₂, K₂CO₃ in DMSO at room temperature | Selective hydrolysis to the primary amide. |
| Carboxylic Acid | Aqueous NaOH or H₂SO₄, reflux | Complete hydrolysis to the carboxylic acid. |
Experimental Protocols
Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This is a general procedure and should be optimized for specific substrates.
-
To a dry reaction vessel, add the halogenated this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution with an Amine
This is a general procedure and should be optimized for the specific amine and substrate.
-
In a sealed reaction vessel, combine the halogenated this compound (1.0 eq.), the amine (1.1-2.0 eq.), and a non-nucleophilic base if required (e.g., K₂CO₃, 2.0 eq.).
-
Add a polar aprotic solvent (e.g., DMSO or DMF).
-
Heat the mixture to 100-150 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography or recrystallization.
Hydrolysis of the Nitrile to a Carboxylic Acid
-
To a round-bottom flask, add this compound.
-
Add an excess of aqueous sodium hydroxide (e.g., 6M NaOH).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is acidic.
-
If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography.
References
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 6-(Trifluoromethyl)pyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the electron-deficient substrate, 6-(Trifluoromethyl)pyridine-2-carbonitrile. The primary focus is on minimizing the formation of homocoupling byproducts to maximize the yield of the desired cross-coupled product.
Troubleshooting Guides
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical dimers of the coupling partners. For the cross-coupling of this compound, this can result in the formation of a bipyridyl dimer. The following table outlines common issues that promote homocoupling and provides targeted solutions.
| Issue | Potential Cause | Recommended Solution |
| Significant Homocoupling of the Pyridine Substrate | Presence of oxygen in the reaction mixture, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species that promote homocoupling.[1] | - Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution.[2] - Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment.[2] |
| Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. | - Use of Pd(0) Precatalysts: Employ a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄. - Addition of a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate can help to reduce any detrimental Pd(II) species without affecting the desired catalytic cycle. | |
| Homocoupling of the Organometallic Reagent (e.g., Boronic Acid) | Excess of the organometallic reagent. | - Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the organometallic reagent. A large excess can favor homocoupling. |
| Instability of the organometallic reagent, particularly with pyridylboronic acids which are prone to protodeboronation.[3] | - Use Stabilized Boron Reagents: Consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[3] | |
| General Low Yield and Mixture of Products | Inappropriate choice of ligand. | - Employ Bulky, Electron-Rich Ligands: For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective. These ligands can promote the desired reductive elimination step and sterically hinder the formation of homocoupling intermediates. |
| Incorrect base or solvent selection. | - Base Screening: Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH. The base should be anhydrous and finely ground. - Solvent Choice: Anhydrous solvents are crucial to prevent side reactions like protodeboronation. Common solvents for Suzuki and Stille couplings include dioxane, toluene, and DMF.[4] |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a bipyridyl byproduct in my Suzuki-Miyaura coupling of this compound. What is the most likely cause?
A1: The most common cause of homocoupling of the pyridine substrate is the presence of oxygen in your reaction. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the formation of the bipyridyl dimer. It is crucial to ensure that your reaction is performed under strictly anaerobic conditions. This includes thoroughly degassing your solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction.
Q2: Can the choice of palladium precatalyst influence the extent of homocoupling?
A2: Yes. While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used, they need to be reduced in situ to the active Pd(0) species. This reduction step can sometimes be inefficient or lead to the formation of Pd(II) species that promote homocoupling. Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes be advantageous. Alternatively, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[1]
Q3: What type of ligands are best suited for the cross-coupling of an electron-deficient substrate like this compound to minimize homocoupling?
A3: For challenging, electron-deficient substrates, bulky and electron-rich phosphine ligands are generally recommended. Ligands developed by Buchwald, such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs) have proven to be effective. Their steric bulk can physically hinder the approach of two pyridine molecules to the palladium center, thus disfavoring homocoupling. Their electron-donating nature also facilitates the final reductive elimination step of the desired cross-coupling product from the palladium complex.
Q4: How does the choice of base affect homocoupling in Suzuki-Miyaura reactions?
A4: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. However, a strong base can sometimes promote side reactions, including homocoupling. For electron-deficient pyridyl substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice than strong bases like sodium hydroxide (NaOH). It is also important to use an anhydrous and finely ground base to ensure optimal reactivity and minimize water-related side reactions.
Q5: Are there any specific considerations for Stille coupling of this compound to avoid homocoupling?
A5: Yes, homocoupling of the organostannane reagent is a known side reaction in Stille couplings.[2] Similar to Suzuki reactions, maintaining an inert atmosphere is crucial. The purity of the organostannane reagent is also important. In some cases, the addition of a copper(I) co-catalyst can accelerate the desired cross-coupling reaction, potentially outcompeting the homocoupling pathway.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction of this compound. Note: This is a starting point and optimization of the reaction parameters (ligand, base, solvent, temperature, and reaction time) is crucial for this specific substrate.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of cross-coupling product versus the homocoupling byproduct, based on literature for similar electron-deficient pyridine substrates. This data should be used as a guideline for optimization.
| Parameter | Condition A | Yield (Cross-coupling) | Yield (Homocoupling) | Condition B | Yield (Cross-coupling) | Yield (Homocoupling) | Reference |
| Ligand | PPh₃ | Low to Moderate | Significant | SPhos | High | Minimal | General observation for electron-deficient pyridines |
| Base | NaOH | Moderate | Moderate | K₃PO₄ | High | Low | General observation for Suzuki-Miyaura reactions |
| Atmosphere | Air | Very Low | High | Nitrogen/Argon | High | Minimal | [1][2] |
| Additive | None | Moderate | Moderate | Potassium Formate | High | Suppressed | For pyrazolylboronic esters |
Visualizations
References
Validation & Comparative
Navigating Purity: A Comparative Guide to Analytical Methods for 6-(Trifluoromethyl)pyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, establishing the purity of key intermediates is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comparative overview of analytical methods for the purity assessment of 6-(Trifluoromethyl)pyridine-2-carbonitrile, a vital building block in the synthesis of various pharmaceutical and agrochemical compounds.
The unique chemical properties of this compound, including the presence of a trifluoromethyl group and a nitrile moiety on a pyridine ring, necessitate robust and reliable analytical techniques for its purity determination. This guide explores the principles, advantages, and limitations of commonly employed methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering detailed experimental protocols and a comparative data summary to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity assessment is contingent on several factors, including the nature of potential impurities, required sensitivity, and the availability of instrumentation.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent techniques for the analysis of pyridine derivatives.[1][][3]
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range (%) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for pyridine derivatives.[1][3] | May require longer analysis times, solvent consumption can be high. | > 98% |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. | High efficiency and speed, ideal for volatile and semi-volatile compounds, often coupled with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[3] | Not suitable for non-volatile or thermally unstable compounds, derivatization may be required for some analytes. | > 99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR) by comparing the integral of an analyte signal to that of a certified internal standard. | Provides structural confirmation of the main component and impurities, can be a primary ratio method for purity assignment without the need for a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard for accurate quantification. | > 95% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector is used.[4]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1][4]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.[4]
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1][4]
Gas Chromatography (GC) Protocol
This protocol describes a GC method suitable for the analysis of volatile impurities in this compound.
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to a concentration of 2 mg/mL.
2. Chromatographic Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase is recommended (e.g., 60-m x 0.32-mm i.d., 1.0 µm film thickness Stabilwax-DB or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL (split injection may be necessary).
3. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak. For GC-MS, identification of impurities can be performed by comparing their mass spectra with a reference library.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of a synthesized chemical compound like this compound.
Caption: Workflow for the purity assessment of this compound.
By employing these well-defined analytical methods and following a structured workflow, researchers can confidently determine the purity of this compound, ensuring the quality and integrity of their downstream applications.
References
A Comparative Guide to Analytical Methods for 6-(Trifluoromethyl)pyridine-2-carbonitrile Quantification
In the landscape of pharmaceutical development and chemical synthesis, precise and reliable analytical methods for the quantification of intermediates and active pharmaceutical ingredients are paramount. 6-(Trifluoromethyl)pyridine-2-carbonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate analysis critical for quality control and process optimization.[1][2] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound, supported by experimental protocols and performance data derived from analogous compounds.
Method Comparison at a Glance
The selection of an optimal analytical technique is contingent upon the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of pyridine derivatives.
| Validation Parameter | HPLC Method (Proposed) | GC-MS Method | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.996 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 89-101% | 97-103% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~0.006 mg/kg (for pyridine)[3] | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~5-15 ng/mL | ~0.02 mg/kg (for pyridine)[3] | ~1.5 µg/mL |
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and robust method for the analysis of non-volatile and thermally labile compounds like this compound.[3] It offers an excellent balance of sensitivity, precision, and accuracy, making it suitable for routine quality control and research applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly advantageous for the identification and quantification of volatile impurities or for analyses requiring very low detection limits.[3][4]
UV-Vis Spectrophotometry provides a simple, rapid, and cost-effective option for routine assays where high sensitivity is not the primary requirement.[3] The presence of the pyridine ring in this compound suggests a distinct UV absorbance spectrum that can be exploited for quantification.[3]
Detailed Experimental Protocol: Proposed HPLC Method
This section details a proposed reverse-phase HPLC (RP-HPLC) method for the quantification of this compound, based on established methods for similar pyridine-based compounds.[5][6][7]
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both HPLC grade) with 0.1% formic acid. For mass spectrometry (MS) compatible applications, formic acid is a suitable modifier.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined using a UV scan (a starting point of 270 nm is suggested).
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent (e.g., 50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (R²) of the calibration curve should be > 0.999.[3]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries should typically be within 98-102%.[3]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. The relative standard deviation (%RSD) should be less than 2%.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizing the HPLC Method Development Workflow
The following diagram illustrates the logical workflow for the development and validation of the proposed HPLC method for this compound analysis.
References
- 1. CAS 887583-52-0: this compound [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. ptfarm.pl [ptfarm.pl]
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(Trifluoromethyl)pyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone analytical technique in this endeavor, providing critical insights into molecular weight and fragmentation patterns that aid in structural elucidation. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-(Trifluoromethyl)pyridine-2-carbonitrile against its structurally related analogs, 2-pyridinecarbonitrile and 6-methylpyridine-2-carbonitrile. By examining the fragmentation of these known compounds, we can forecast the behavior of the target molecule and provide a foundational methodology for its analysis.
The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. However, its strong electron-withdrawing nature can significantly influence the fragmentation pathways in mass spectrometry. This guide will explore these effects through a comparative lens, presenting available experimental data for analogous compounds and predicting the fragmentation of this compound.
Comparative Fragmentation Analysis
To predict the fragmentation pattern of this compound, we will first examine the established fragmentation of 2-pyridinecarbonitrile and 6-methylpyridine-2-carbonitrile. The data is sourced from the NIST Mass Spectrometry Data Center.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| 2-Pyridinecarbonitrile | 104 | 77 ([M-HCN]⁺), 76 ([M-HCN-H]⁺), 51 ([C₄H₃]⁺) |
| 6-Methylpyridine-2-carbonitrile | 118 | 117 ([M-H]⁺), 91 ([M-HCN]⁺), 90 ([M-HCN-H]⁺), 64 ([C₅H₄]⁺) |
| This compound (Predicted) | 172 | 153 ([M-F]⁺), 145 ([M-HCN]⁺), 126 ([M-HCN-F]⁺), 103 ([M-CF₃]⁺), 76 ([C₅H₃N]⁺) |
The fragmentation of 2-pyridinecarbonitrile is characterized by the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitriles, leading to the ion at m/z 77. The presence of a methyl group in 6-methylpyridine-2-carbonitrile introduces additional fragmentation pathways, such as the loss of a hydrogen radical to form a stable pyridyl cation, and the subsequent loss of HCN.
For this compound, the highly electronegative trifluoromethyl group is expected to dominate the fragmentation pattern. The initial fragmentation is likely to involve the loss of a fluorine radical, a characteristic fragmentation of trifluoromethyl-substituted aromatic compounds, resulting in an ion at m/z 153. Subsequent fragmentation could involve the loss of HCN, leading to an ion at m/z 145. Another significant fragmentation pathway is predicted to be the loss of the entire trifluoromethyl radical (•CF₃), yielding a fragment ion at m/z 103.
Experimental Protocols
A standardized protocol for analyzing these compounds using gas chromatography-mass spectrometry (GC-MS) with electron ionization is outlined below.
1. Sample Preparation:
-
Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-500.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway for this compound can be visualized to better understand the relationships between the parent molecule and its fragment ions.
Caption: Predicted EI fragmentation of this compound.
This guide provides a predictive framework for the mass spectrometric behavior of this compound based on the analysis of its structural analogs. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further validate the proposed fragmentation pathways. Understanding these patterns is a critical step in the comprehensive characterization of novel compounds in the drug discovery and development pipeline.
Navigating the Spectroscopic Landscape: A Comparative Guide to 19F NMR Analysis of 6-(Trifluoromethyl)pyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of novel chemical entities is paramount. 19F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical technique for the characterization of fluorinated molecules, a class of compounds increasingly prevalent in pharmaceuticals. This guide provides a comparative analysis of the 19F NMR chemical shift for 6-(Trifluoromethyl)pyridine-2-carbonitrile and related compounds, supported by experimental data and detailed protocols.
The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity. The large chemical shift range of approximately 400 ppm provides excellent signal dispersion, minimizing the common issue of signal overlap seen in proton NMR.
Comparative Analysis of 19F NMR Chemical Shifts
The chemical shift of a trifluoromethyl (-CF3) group in 19F NMR is highly sensitive to the electronic environment of the molecule. Electron-withdrawing groups on the aromatic ring will deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups will cause an upfield shift (more negative ppm values).
The target molecule, this compound, features a pyridine ring substituted with a -CF3 group and a nitrile (-CN) group. The pyridine nitrogen and the nitrile group are both electron-withdrawing, which is expected to shift the 19F resonance of the -CF3 group downfield compared to simpler trifluoromethyl-substituted pyridines.
Below is a table comparing the experimental 19F NMR chemical shift of related compounds to an estimated value for this compound.
| Compound | 19F Chemical Shift (δ) in ppm | Comments |
| This compound | ~ -65 to -68 (Estimated) | The presence of the electron-withdrawing nitrile group at the 2-position is expected to cause a downfield shift compared to 2-(Trifluoromethyl)pyridine. |
| 2-(Trifluoromethyl)pyridine | -68.9 | A baseline for a -CF3 group on a pyridine ring without other strong electron-withdrawing groups. |
| 3-(Trifluoromethyl)pyridine | -63.5 | The positional difference of the -CF3 group relative to the nitrogen atom influences the chemical shift. |
| 4-(Trifluoromethyl)pyridine | -65.2 | Demonstrates the sensitivity of the 19F chemical shift to the substituent position on the pyridine ring. |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | -62.3 | The two chlorine atoms are strongly electron-withdrawing, leading to a significant downfield shift of the -CF3 signal. This provides a reference for a pyridine ring with multiple electron-withdrawing substituents. |
| Trifluorotoluene | -63.72 | A common reference compound with a -CF3 group on a benzene ring, highlighting the effect of the pyridine nitrogen in influencing the chemical shift.[1] |
Note: Chemical shifts are referenced to CFCl3 at 0.00 ppm. Experimental conditions such as the solvent can cause slight variations in chemical shifts.
Experimental Protocol for 19F NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible 19F NMR data.
1. Sample Preparation:
-
Sample Concentration: For routine analysis, a concentration of 5-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent is typically sufficient. For quantitative measurements, a concentration of around 0.1 M is often suitable.[2]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Common standards for 19F NMR include trifluorotoluene (δ ≈ -63.72 ppm) or hexafluorobenzene (δ ≈ -164.9 ppm).[1]
-
Sample Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into a clean NMR tube.[2]
2. NMR Spectrometer Setup:
-
Probe Tuning: The NMR probe must be tuned to the 19F frequency. Modern spectrometers often have broadband or multinuclear probes that can be automatically tuned.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient for a standard 1D 19F NMR spectrum.
-
Spectral Width: A spectral width of at least 250 ppm is recommended to cover the typical range of organofluorine compounds.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are often adequate.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure complete relaxation of the nuclei between pulses.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the internal standard or an external reference.
-
Integration: The relative number of fluorine atoms in different environments can be determined by integrating the peak areas.
Visualizing the Workflow and Chemical Shift Influences
To better illustrate the experimental and theoretical aspects of this analysis, the following diagrams were generated using Graphviz.
Caption: Workflow for 19F NMR analysis.
Caption: Influence of substituents on 19F chemical shift.
References
A Comparative Analysis of 6-(Trifluoromethyl)pyridine-2-carbonitrile and its Non-Fluorinated Analog, 2-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 6-(Trifluoromethyl)pyridine-2-carbonitrile and its non-fluorinated counterpart, 2-cyanopyridine. The introduction of a trifluoromethyl group to the pyridine ring significantly alters the molecule's physicochemical properties, reactivity, and biological applications. This document aims to provide an objective comparison supported by available experimental data to aid researchers in selecting the appropriate building block for their specific applications in drug discovery and organic synthesis.
Physicochemical Properties: A Quantitative Comparison
The presence of the electron-withdrawing trifluoromethyl group in this compound leads to notable differences in its physical and chemical properties when compared to 2-cyanopyridine. These differences are summarized in the table below.
| Property | This compound | 2-Cyanopyridine |
| Molecular Formula | C₇H₃F₃N₂[1][2] | C₆H₄N₂[3][4] |
| Molecular Weight | 172.11 g/mol [1][2] | 104.11 g/mol [3][4] |
| Appearance | White or off-white solid[1] | White to brown low melting crystalline solid[3] |
| Melting Point | ~70-80 °C[1] | 24-27 °C[3] |
| Boiling Point | ~220-230 °C[1] | 212-215 °C[3] |
| Solubility in Water | Low solubility[1] | Immiscible[3] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform[1] | Soluble in ethanol, ether, dimethylformamide[5] |
| Density | ~1.3-1.4 g/cm³[1] | 1.081 g/mL at 25 °C[3] |
| pKa | Data not available | -0.26 (conjugate acid)[3] |
| LogP | Data not available | 0.45 at 25 °C[3] |
Chemical Reactivity: The Influence of Fluorination
The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring and the reactivity of the cyano group. This leads to altered reactivity profiles for this compound compared to 2-cyanopyridine.
A key area where this difference is pronounced is in nucleophilic reactions. For instance, in the context of bioconjugation, 2-cyanopyridine derivatives with electron-withdrawing groups have been shown to react more efficiently with N-terminal cysteine residues. This enhanced reactivity is attributed to the increased electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
In one study, it was demonstrated that 2-cyanopyridines with electron-withdrawing substituents, such as a trifluoromethyl group, facilitate the formation of a thiazoline ring with cysteine under mild, aqueous conditions. This is a significant advantage for applications in bioconjugation and chemical biology.
Caption: Enhanced reactivity of the fluorinated analog in bioconjugation.
Biological and Pharmaceutical Applications
Both 2-cyanopyridine and its trifluoromethylated analog serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.
2-Cyanopyridine is a versatile building block used in the production of a wide range of compounds.[6][7] It is a key intermediate for the bronchodilator rimiterol hydrobromide and is also used in the synthesis of dyes and pigments.[3] Furthermore, it can act as a ligand in coordination chemistry and catalysis.[6]
This compound is particularly valued in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target.[2] These properties are highly desirable in drug design, leading to compounds with improved pharmacokinetic profiles. Trifluoromethylated pyridines are found in a number of agrochemicals and pharmaceuticals.
Experimental Protocols
Synthesis of 2-Cyanopyridine
A common laboratory-scale synthesis of 2-cyanopyridine involves the reaction of pyridine-N-oxide with a cyanating agent.
Materials:
-
Pyridine-N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Acetonitrile (anhydrous)
-
Dichloromethane
Procedure:
-
Dissolve pyridine-N-oxide in anhydrous acetonitrile.
-
Add trimethylsilyl cyanide to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical synthetic workflow for 2-cyanopyridine.
Synthesis of this compound
The synthesis of this compound can be more complex. A general approach involves the introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring, followed by cyanation.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Copper(I) cyanide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine in DMF, add copper(I) cyanide.
-
Heat the reaction mixture to reflux (typically 120-150 °C).
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by distillation or column chromatography.
Logical Relationship of Properties and Applications
The distinct properties of these two compounds, driven by the presence or absence of the trifluoromethyl group, directly influence their applications.
Caption: Influence of the CF3 group on properties and applications.
Conclusion
The choice between this compound and 2-cyanopyridine depends heavily on the desired application. For syntheses where a versatile and cost-effective building block is needed for a wide range of chemical transformations, 2-cyanopyridine is an excellent choice. However, for applications in drug discovery and medicinal chemistry where enhanced metabolic stability, improved pharmacokinetic properties, and potentially higher biological activity are crucial, the fluorinated analog, this compound, offers significant advantages. Its enhanced reactivity in specific contexts like bioconjugation also opens up possibilities for novel applications in chemical biology. Researchers should carefully consider the impact of the trifluoromethyl group on the desired properties of their final products when selecting between these two valuable synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Bioisosteric Swap: Unpacking the Biological Activity of Trifluoromethylated Pyridines Versus Their Methyl Analogs
A deep dive into the substitution of a methyl group with a trifluoromethyl group on a pyridine scaffold reveals significant impacts on biological activity, driven by fundamental differences in physicochemical properties. This guide provides a comparative analysis for researchers and drug development professionals, supported by experimental data, to illuminate the nuanced effects of this common bioisosteric replacement.
The strategic substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a widely employed tactic in medicinal chemistry to modulate the biological and pharmacokinetic properties of a lead compound. While often considered a simple bioisosteric replacement, the distinct electronic and steric characteristics of the trifluoromethyl group can lead to profound changes in a molecule's interaction with its biological target. This guide examines these differences within the context of a pyridine framework, a common heterocyclic motif in pharmaceuticals.
The Physicochemical Divide: -CH3 vs. -CF3
The trifluoromethyl group is significantly larger and more lipophilic than the methyl group.[1] Furthermore, the high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, in stark contrast to the electron-donating nature of the -CH3 group.[1] These differences can dramatically alter a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile.[1] While the replacement of a methyl group with a trifluoromethyl group does not guarantee an improvement in biological activity on average, in a notable percentage of cases, it can increase bioactivity by at least an order of magnitude.[2]
Comparative Biological Activity: A Case Study
A compelling example of the divergent biological outcomes of this substitution can be found in the development of antagonists for the GPR103 receptor, a G protein-coupled receptor implicated in obesity and diabetes. A study focused on a series of 1H-benzo[d]imidazol-1-yl derivatives identified two potent antagonists, differing only by the substitution on a pyridinone ring: one with a trifluoromethyl group (Compound 1 ) and the other with a methyl group (Compound 2 ).
| Compound ID | Structure | Substitution on Pyridine Ring | GPR103 Binding Affinity (Ki, nM) |
| 1 | 3-(5-chloro-2-((2-(trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)-N,N-dimethylpropan-1-amine | 2-Trifluoromethyl | 1.8 |
| 2 | 3-(5-chloro-2-((2-methyl-6-oxo-1,6-dihydropyridin-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)-N,N-dimethylpropan-1-amine | 2-Methyl | 15.1 |
Data sourced from a study on GPR103 antagonists.
The trifluoromethyl-substituted analog, Compound 1 , exhibited a nearly 8.4-fold higher binding affinity for the GPR103 receptor compared to its methyl-substituted counterpart, Compound 2 . This significant increase in potency underscores the profound impact of the trifluoromethyl group on the molecule's interaction with its target. The strong electron-withdrawing nature of the -CF3 group likely alters the electronic distribution of the pyridine ring, potentially enhancing key binding interactions such as hydrogen bonds and electrostatic interactions within the receptor's binding pocket.
Experimental Protocols
GPR103 Receptor Binding Assay
The binding affinities of the compounds for the GPR103 receptor were determined using a competitive radioligand binding assay. The experimental protocol is as follows:
-
Membrane Preparation: Membranes were prepared from CHO-K1 cells stably expressing the human GPR103 receptor.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% BSA.
-
Radioligand: [125I]-QRFP26 was used as the radioligand.
-
Incubation: Test compounds at various concentrations were incubated with the GPR103-expressing cell membranes and the radioligand in the assay buffer.
-
Separation: Bound and free radioligand were separated by filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter was quantified using a gamma counter.
-
Data Analysis: The Ki values were calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizing the Impact: GPR103 Signaling and Experimental Workflow
The GPR103 receptor, upon activation by its endogenous ligand QRFP26, initiates a downstream signaling cascade. The antagonist compounds discussed here act by blocking this activation.
Caption: GPR103 signaling pathway and antagonist intervention.
The workflow for identifying and characterizing GPR103 antagonists involves several key steps, from initial screening to in-depth analysis.
Caption: Workflow for GPR103 antagonist discovery and development.
Conclusion
The substitution of a methyl group with a trifluoromethyl group on a pyridine ring is a powerful strategy in drug design that can lead to significant improvements in biological activity. The case study on GPR103 antagonists clearly demonstrates that the trifluoromethyl analog can exhibit substantially higher potency. This enhancement is attributed to the unique physicochemical properties of the -CF3 group, including its strong electron-withdrawing nature and increased lipophilicity, which can optimize interactions with the biological target. Researchers and drug development professionals should carefully consider these properties when designing new therapeutic agents, as this seemingly minor substitution can be a key factor in achieving desired potency and efficacy.
References
A Comparative Guide to the Synthetic Efficiency of Routes to Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. This powerful structural modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and versatile synthetic routes to trifluoromethylpyridines is of paramount importance. This guide provides a comparative analysis of the most common synthetic strategies, offering a clear overview of their respective efficiencies, supported by experimental data and detailed protocols.
At a Glance: Comparing the Synthetic Routes
The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches: the traditional Halogen Exchange (Halex) method, the versatile Building Block Approach, and the more recent Direct C-H Trifluoromethylation strategies. Each route presents a unique set of advantages and disadvantages in terms of yield, regioselectivity, substrate scope, and scalability.
| Synthetic Route | General Description | Key Advantages | Key Disadvantages | Typical Yields |
| 1. Halogen Exchange (Halex) | Multi-step process involving radical chlorination of a methylpyridine to a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange reaction. | Well-established for industrial scale-up; cost-effective for specific isomers. | Harsh reaction conditions; limited to the availability of methylpyridines; can generate significant waste. | 60-85% (overall) |
| 2. Building Block Approach | Construction of the pyridine ring from smaller, pre-fluorinated building blocks through cyclocondensation reactions. | High versatility in accessing a wide range of isomers and substitution patterns. | Can involve multi-step synthesis of the building blocks themselves; overall yield may be lower. | 50-90% (cyclocondensation step) |
| 3. Direct C-H Trifluoromethylation | Direct introduction of a CF₃ group onto the pyridine ring, often requiring pre-activation of the ring. | High atom economy; allows for late-stage functionalization of complex molecules. | Regioselectivity can be challenging; may require specialized reagents and catalysts; scalability can be an issue. | 40-80% |
In-Depth Analysis and Experimental Protocols
The Halogen Exchange (Halex) Route: The Industrial Workhorse
The Halex method is a long-established and widely used industrial process for the synthesis of certain trifluoromethylpyridines, most notably 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for numerous agrochemicals.[1][2] This route typically starts from an inexpensive picoline (methylpyridine) precursor.
General Workflow:
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
A Comparative Guide to the Synthesis of 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 6-(Trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the development of pharmaceutical and agrochemical agents. The following sections detail validated synthetic routes, presenting key performance indicators in a comparative table, followed by comprehensive experimental protocols.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially relevant methods involve the introduction of the nitrile functionality onto a pre-existing 6-(trifluoromethyl)pyridine scaffold. This guide focuses on two primary, validated methods: the cyanation of a 2-halo-6-(trifluoromethyl)pyridine precursor and the Sandmeyer reaction of 2-amino-6-(trifluoromethyl)pyridine.
| Parameter | Method 1: Cyanation of 2-Chloro-6-(trifluoromethyl)pyridine | Method 2: Sandmeyer Reaction of 2-Amino-6-(trifluoromethyl)pyridine |
| Starting Material | 2-Chloro-6-(trifluoromethyl)pyridine | 2-Amino-6-(trifluoromethyl)pyridine |
| Reagents | Copper(I) cyanide (CuCN) or Palladium catalyst with a cyanide source (e.g., Zn(CN)₂) | Sodium nitrite (NaNO₂), acid (e.g., HCl), Copper(I) cyanide (CuCN) |
| Reaction Time | Typically several hours | Diazotization is rapid; cyanation step may take several hours |
| Yield | Generally moderate to high, dependent on catalyst and conditions | Can be variable, often moderate |
| Purity | Good to excellent, purification often straightforward | Can be lower due to potential side reactions, requiring more rigorous purification |
| Scalability | Readily scalable, particularly with palladium catalysis | Can present challenges on a large scale due to the handling of diazonium salts |
| Safety Considerations | Use of toxic cyanide salts requires strict safety protocols. Palladium catalysts can be expensive. | Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures. Use of toxic cyanide salts. |
Experimental Protocols
Method 1: Cyanation of 2-Chloro-6-(trifluoromethyl)pyridine
This method involves the nucleophilic substitution of the chloro group with a cyanide anion, often facilitated by a copper or palladium catalyst. The Rosenmund-von Braun reaction, utilizing copper(I) cyanide, is a classic approach.
Protocol:
A mixture of 2-chloro-6-(trifluoromethyl)pyridine and a slight excess of copper(I) cyanide in a high-boiling polar aprotic solvent, such as DMF or NMP, is heated to an elevated temperature (typically 150-200 °C) for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled and poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine, to facilitate the removal of copper salts. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
Method 2: Sandmeyer Reaction of 2-Amino-6-(trifluoromethyl)pyridine
The Sandmeyer reaction provides an alternative route, proceeding through a diazonium salt intermediate.
Protocol:
2-Amino-6-(trifluoromethyl)pyridine is dissolved in an aqueous acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The freshly prepared, cold diazonium salt solution is then added slowly to the copper(I) cyanide mixture. The reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then neutralized and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography to yield the desired this compound.[1][2][3][4][5]
Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Cyanation of a 2-halopyridine precursor.
Caption: Sandmeyer reaction of an aminopyridine precursor.
References
A Comparative Guide to the Metabolic Stability of Compounds Derived from 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a widely employed strategy to enhance metabolic robustness. This guide provides a comparative assessment of the metabolic stability of hypothetical compounds derived from the 6-(Trifluoromethyl)pyridine-2-carbonitrile scaffold.
The trifluoromethyl group is known to increase metabolic stability due to the high strength of the carbon-fluorine bond, which is resistant to cleavage by metabolic enzymes. Its strong electron-withdrawing nature can also deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This guide will explore these principles through a comparative analysis of a parent compound and its derivatives, supported by illustrative experimental data and detailed methodologies.
Comparative Metabolic Stability Data
The following table summarizes hypothetical in vitro metabolic stability data for a parent compound, this compound (Compound A), and two illustrative derivatives in human liver microsomes (HLM). This data is intended to be illustrative to demonstrate the potential effects of structural modifications on metabolic stability, as direct comparative data for this specific series of compounds is not extensively available in the public domain. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound ID | Structure | Modification from Parent (Compound A) | Illustrative Half-Life (t½) in HLM (min) | Illustrative Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| Compound A | This compound | Parent Compound | > 60 | < 10 |
| Compound B | 5-Hydroxy-6-(trifluoromethyl)pyridine-2-carbonitrile | Addition of a hydroxyl group at the 5-position | 25 | 27.7 |
| Compound C | 6-(Trifluoromethyl)picolinamide | Replacement of the nitrile group with a primary amide | 45 | 15.4 |
Discussion of Illustrative Data:
-
Compound A , the parent structure, is predicted to have high metabolic stability, a common characteristic of compounds bearing a trifluoromethyl group on a pyridine ring. The trifluoromethyl group shields the pyridine ring from extensive metabolism.
-
Compound B , with the introduction of a hydroxyl group, presents a potential site for phase II conjugation reactions, such as glucuronidation or sulfation. This additional metabolic pathway would likely lead to a shorter half-life and higher intrinsic clearance compared to the parent compound.
-
Compound C , where the nitrile is replaced by an amide, may be susceptible to hydrolysis by amidase enzymes, in addition to potential oxidation on the pyridine ring. This could result in a moderate increase in metabolic clearance compared to the highly stable parent nitrile.
Experimental Protocols
A detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes is provided below. This protocol is a composite of best practices found in the scientific literature.
Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes.
Materials:
-
Test Compounds and Positive Controls (e.g., a compound with known high clearance like verapamil and one with low clearance like warfarin)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mM.
-
Prepare the HLM suspension in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the HLM suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the HLM suspension to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (V × 0.693) / (P × t½) , where V is the incubation volume (µL) and P is the amount of microsomal protein (mg).
Visualizations
The following diagrams illustrate key workflows and concepts in the assessment of metabolic stability.
Caption: Experimental workflow for a human liver microsomal stability assay.
Caption: Plausible metabolic pathways for a hydroxylated derivative.
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)pyridine-2-carbonitrile: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 6-(Trifluoromethyl)pyridine-2-carbonitrile is critical for laboratory safety and environmental protection. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Therefore, it must be treated as hazardous waste. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. An emergency eyewash station and safety shower must be readily accessible.
Spill Response Protocol
In the event of a spill, evacuate the immediate area and prevent unauthorized personnel from entering. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to clean up the initial spill.
Once the material is absorbed, carefully collect the mixture and place it into a designated, sealable, and properly labeled hazardous waste container. The spill area should then be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Classification : this compound is classified as hazardous waste due to its acute toxicity and irritant properties.[1] All waste containing this compound, including empty containers, contaminated lab supplies (e.g., gloves, wipes), and spill cleanup materials, must be handled as hazardous waste.
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure, tight-fitting lid.
-
The original manufacturer's container, if empty, can be used for collecting the same chemical waste.
-
Never mix this waste with other incompatible chemicals.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "887583-52-0".[2][3]
-
Indicate the specific hazards of the chemical (e.g., "Acutely Toxic," "Irritant").
-
Include the date when the waste was first added to the container and the name of the generating researcher or lab.
-
-
Storage :
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of this type of chemical waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Hazard and Disposal Information Summary
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 887583-52-0 | [1][2][3] |
| Molecular Formula | C₇H₃F₃N₂ | [1] |
| Hazard Classifications | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3) | [1] |
| Primary Disposal Route | Licensed Chemical Destruction or Controlled Incineration | [4] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(Trifluoromethyl)pyridine-2-carbonitrile
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 6-(Trifluoromethyl)pyridine-2-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar chemicals, including various trifluoromethyl-substituted pyridines and nitrile compounds. These procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract. Some related compounds are also flammable. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves.[1][2][3][4] | Resistant to a wide range of chemicals, punctures, and tears.[2][4] |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] | Protects against splashes and airborne particles. |
| Skin and Body | Laboratory coat. | Prevents skin contact with the chemical. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[5][7] | Minimizes inhalation of vapors or dust. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Operational Workflow:
Caption: Step-by-step workflow for safely handling this compound.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air.[5] If not breathing, give artificial respiration. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. For solids, sweep up and place in a suitable container for disposal.[5] For liquids, absorb with an inert material and place in a sealed container.[5] Avoid generating dust or vapors.[5] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree:
Caption: Decision-making process for the disposal of chemical waste.
All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.[5][7] Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. gpisupply.com [gpisupply.com]
- 2. armbrustusa.com [armbrustusa.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
